molecular formula C43H60O22 B15590970 Jasmoside

Jasmoside

货号: B15590970
分子量: 928.9 g/mol
InChI 键: GZBCQRQJJVIXDD-TZOBKGDISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Jasmoside is a useful research compound. Its molecular formula is C43H60O22 and its molecular weight is 928.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C43H60O22

分子量

928.9 g/mol

IUPAC 名称

methyl (5Z)-5-ethylidene-4-[2-[2-[(8Z)-8-ethylidene-17-methyl-3,11-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C43H60O22/c1-6-19-22(25(38(54)56-5)15-59-40(19)64-42-36(52)34(50)32(48)28(11-44)62-42)9-30(46)57-13-17(3)21-8-27-18(4)24(21)14-58-31(47)10-23-20(7-2)41(60-16-26(23)39(55)61-27)65-43-37(53)35(51)33(49)29(12-45)63-43/h6-7,15-18,21-24,27-29,32-37,40-45,48-53H,8-14H2,1-5H3/b19-6-,20-7-

InChI 键

GZBCQRQJJVIXDD-TZOBKGDISA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Jasmonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Jasmoside" is associated with multiple distinct chemical entities in scientific databases. To provide a comprehensive and technically valuable guide with detailed experimental data and biological context, this document will focus on the well-characterized and pivotal signaling molecule, Jasmonic Acid (JA) , and its derivatives. Jasmonic acid is the foundational structure for a class of plant hormones known as jasmonates, which are integral to plant development and defense.

Chemical Structure of Jasmonic Acid

Jasmonic acid is a lipid-derived signaling molecule belonging to the jasmonate family.[1] Its structure is characterized by a cyclopentanone (B42830) ring with two side chains at adjacent carbons.

  • IUPAC Name: 2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-en-1-yl]cyclopentyl]acetic acid[2]

  • Molecular Formula: C₁₂H₁₈O₃[2]

  • Molar Mass: 210.27 g/mol

Below is a diagram illustrating the chemical structure of Jasmonic Acid.

Figure 1: Chemical structure of (-)-Jasmonic acid.

Stereochemistry of Jasmonic Acid

Jasmonic acid possesses two chiral centers at the C-3 and C-7 positions of the cyclopentanone ring, leading to the existence of four possible stereoisomers. The relative orientation of the side chains at C-3 and C-7 determines the biological activity of the molecule.[3] The two side chains can be in either a cis or trans configuration relative to each other. The naturally occurring and biologically active form is predominantly (+)-7-iso-jasmonic acid, which has a cis configuration of the side chains.[4] Through epimerization at the C-7 position, the more stable trans configuration, (-)-jasmonic acid, can be formed.[3]

experimental_workflow sample 1. Sample Preparation (Flash-freezing and Grinding) extraction 2. Extraction (with internal standard) sample->extraction purification 3. Purification (Solid-Phase Extraction) extraction->purification analysis 4. Analysis (LC-MS/MS) purification->analysis ja_signaling Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile (Bioactive form) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets MYC2_inactive MYC2 (Inactive) JAZ->MYC2_inactive represses Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2_active MYC2 (Active) MYC2_inactive->MYC2_active released JA_Response JA-Responsive Gene Expression MYC2_active->JA_Response activates

References

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Jasmoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmoside is a complex secoiridoid glucoside that has been isolated from various species of the Jasminum genus, notably Jasminum mesnyi and Jasminum humile. As a member of the iridoid class of compounds, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential as a cytotoxic agent. The information is presented to support further research and drug development efforts.

Physicochemical Properties

The primary characterization of this compound was reported by Shen and Chen in 1985. While detailed experimental data for some physical properties remain to be fully publicly documented, the fundamental chemical properties have been established.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₄₃H₆₀O₂₂[1]
Molecular Weight 928.925 g/mol [1]
CAS Number 97763-17-2[1]
Class Secoiridoid Glucoside[2][3]
Natural Source Jasminum mesnyi, Jasminum humile[2][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Note: Experimental data for properties such as melting point and boiling point are not widely available in the public domain.

Spectral Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectra are crucial for determining the complex structure of this compound. The ¹H NMR spectrum would show characteristic signals for the glucosyl moiety, the secoiridoid backbone, and any ester or other functional groups. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show absorption bands corresponding to hydroxyl (-OH) groups from the glucose units and the aglycone, carbonyl (C=O) groups from esters and ketones, and C-O stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. Fragmentation patterns observed in MS/MS experiments can provide valuable information about the structure of the molecule, including the sequence of sugar units and the structure of the aglycone.

Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the biological activities of this compound, particularly its cytotoxic effects against cancer cell lines.

Cytotoxic Activity

A 2022 study investigated the cytotoxic potential of a compound identified as this compound, isolated from Jasminum humile, against several human cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxic activity.[4]

Table 2: Cytotoxic Activity of this compound (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µg/mL)
HepG-2 Hepatocellular Carcinoma66.47
MCF-7 Breast Adenocarcinoma41.32
THP-1 Acute Monocytic Leukemia27.59

Source: Adapted from a 2022 study on the cytotoxic effects of extracts from Oleaceae family plants.[4]

The study also highlighted that this compound exhibited a higher selectivity index towards MCF-7 and THP-1 cell lines compared to the standard chemotherapeutic drug doxorubicin, suggesting a potential for targeted anticancer therapy with reduced side effects.[4]

Signaling Pathways

Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, given its structural relationship to jasmonic acid, a well-known plant hormone, it is plausible that this compound may interact with pathways related to cell stress and apoptosis. The broader class of jasmonates are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of MAPK signaling pathways.[5]

The jasmonate signaling pathway in plants is well-characterized and involves the COI1 receptor and JAZ repressor proteins.[6][7][8] While this pathway is specific to plants, the structural similarities between jasmonates and prostaglandins (B1171923) in mammals suggest potential for cross-kingdom biological effects.[9] Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound in mammalian cells.

Below is a generalized representation of the jasmonic acid signaling pathway in plants, which may serve as a conceptual framework for investigating the molecular mechanisms of related compounds like this compound.

Jasmonic_Acid_Signaling stress Biotic/Abiotic Stress ja_biosynthesis Jasmonic Acid (JA) Biosynthesis stress->ja_biosynthesis ja_ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) ja_biosynthesis->ja_ile coi1 SCF(COI1) E3 Ubiquitin Ligase (Receptor Complex) ja_ile->coi1 binds to jaz JAZ Repressor Proteins coi1->jaz targets for ubiquitination myc2 MYC2 (Transcription Factor) jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome degradation gene_expression Expression of JA-responsive Genes (e.g., defense proteins) myc2->gene_expression activates

A simplified diagram of the Jasmonic Acid signaling pathway in plants.

Experimental Protocols

Extraction and Isolation of this compound (General Protocol)

The following is a representative protocol for the extraction and isolation of secoiridoid glucosides from Jasminum leaves.

Extraction_Isolation_Workflow start Start: Dried and Powdered Jasminum mesnyi Leaves extraction Extraction with 95% Ethanol (Maceration or Soxhlet) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., with Ethyl Acetate and n-Butanol) crude_extract->fractionation fractions Ethyl Acetate and n-Butanol Fractions fractionation->fractions chromatography Column Chromatography (Silica Gel or Sephadex LH-20) fractions->chromatography purification Preparative HPLC (e.g., C18 column) chromatography->purification This compound Pure this compound purification->this compound characterization Structural Elucidation (NMR, MS, IR) This compound->characterization

A general workflow for the extraction and isolation of this compound.
Cytotoxicity Assay (MTT Assay Protocol)

The following protocol is based on the methodology described in the study that evaluated the cytotoxic effects of this compound.[4]

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control, such as doxorubicin, is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start: Cultured Cancer Cells seeding Seed Cells in 96-well Plate start->seeding treatment Treat with this compound (various concentrations) seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals (e.g., with DMSO) formazan_formation->solubilization absorbance Measure Absorbance (e.g., at 570 nm) solubilization->absorbance analysis Calculate Cell Viability and IC50 Value absorbance->analysis

A workflow for determining the cytotoxic activity of this compound using an MTT assay.

Conclusion and Future Directions

This compound, a complex secoiridoid glucoside from Jasminum species, has emerged as a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. While its fundamental chemical properties are known, a comprehensive public repository of its experimental physical and spectral data is still needed.

Future research should focus on:

  • Complete Physicochemical Characterization: Detailed experimental determination of this compound's melting point, boiling point, and full spectral data (NMR, IR, MS) is essential for its unambiguous identification and quality control.

  • Elucidation of Mechanism of Action: Investigating the specific signaling pathways modulated by this compound in cancer cells is crucial to understand its cytotoxic effects and to identify potential molecular targets.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound as a potential anticancer agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues could lead to the development of more potent and selective cytotoxic agents.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The promising preliminary findings on its cytotoxic activity warrant further in-depth investigation to unlock its full therapeutic potential.

References

A Technical Guide to the Natural Abundance of Jasmoside in Jasminum Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmoside, a secoiridoid glucoside, is a specialized metabolite found within the plant kingdom, notably in various species of the genus Jasminum. These compounds are of significant interest to researchers and drug development professionals due to their potential biological activities. This technical guide provides an in-depth overview of the natural abundance of this compound in different Jasminum varieties, details the experimental protocols for its quantification, and explores the related jasmonate signaling pathway.

Natural Abundance of this compound

Secoiridoid glucosides, including this compound and its analogs, are characteristic constituents of the Oleaceae family, to which the Jasminum genus belongs. While a comprehensive quantitative comparison of this compound across all Jasminum varieties is not extensively documented in publicly available literature, phytochemical studies have confirmed its presence in specific species.

Jasminum mesnyi has been identified as a source of this compound, along with the related compound jasminoside.[1] Other species such as Jasminum officinale, Jasminum grandiflorum, Jasminum sambac, and Jasminum nudiflorum are known to contain a variety of secoiridoid glucosides, suggesting the potential for this compound presence, though explicit quantitative data remains limited.[2][3][4]

Further research is required to establish a detailed quantitative profile of this compound across a wider range of Jasminum species and cultivars. Such studies would be invaluable for identifying high-yielding natural sources for this compound.

Table 1: Presence of this compound and Related Secoiridoid Glucosides in Jasminum Species

Jasminum SpeciesThis compound PresenceRelated Secoiridoid Glucosides Present
Jasminum mesnyiConfirmedJasminoside
Jasminum officinaleNot explicitly quantifiedJasgranoside B, Loganin, and others
Jasminum grandiflorumNot explicitly quantifiedVarious secoiridoids
Jasminum sambacNot explicitly quantifiedVarious secoiridoids
Jasminum nudiflorumNot explicitly quantifiedJasnudiflosides, Nudiflosides

Note: This table is based on available qualitative data. Quantitative values are a significant research gap.

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable technique for this purpose.

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from Jasminum leaves, based on methods for similar secoiridoid glucosides.[5][6][7]

a. Sample Preparation:

  • Collect fresh, healthy leaves of the desired Jasminum variety.

  • Wash the leaves thoroughly with distilled water to remove any surface contaminants.

  • Air-dry the leaves in the shade or use a lyophilizer for complete drying.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

b. Extraction:

  • Weigh a known amount of the powdered leaf material (e.g., 10 g).

  • Perform successive solvent extraction using a Soxhlet apparatus or maceration. A common solvent sequence, starting from non-polar to polar, is:

    • Petroleum ether or hexane (B92381) (to remove lipids and chlorophyll)

    • Chloroform (B151607)

    • Ethyl acetate

    • Ethanol or Methanol (this compound is expected to be in this fraction)

    • Water

  • Collect the ethanolic or methanolic extract, as secoiridoid glucosides are typically soluble in these polar solvents.

c. Purification:

  • Concentrate the crude alcoholic extract under reduced pressure using a rotary evaporator.

  • The concentrated extract can be further purified using column chromatography. A silica (B1680970) gel column is commonly used, with a gradient elution system of chloroform and methanol.[5]

  • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable solvent system for TLC would be a mixture of chloroform and methanol.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of this compound.

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water (both often acidified with a small amount of formic or acetic acid) is typically employed. For example, a gradient could start with a lower concentration of acetonitrile and gradually increase.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Detection can be performed using a DAD at a specific wavelength (e.g., around 214 nm for compounds without strong chromophores) or, for higher sensitivity and specificity, by mass spectrometry (LC-MS).[8]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

b. Method Validation:

  • The HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision (intra-day and inter-day), limit of detection (LOD), and limit of quantification (LOQ).[8]

c. Quantification:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Create a calibration curve by injecting a series of dilutions of the standard solution.

  • Inject the purified extract from the Jasminum sample.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways

This compound is structurally related to jasmonates, a class of plant hormones that play crucial roles in regulating plant growth, development, and defense responses. The jasmonate signaling pathway is a well-characterized cascade that is activated in response to various biotic and abiotic stresses.

Jasmonate Signaling Pathway

The core of the jasmonate signaling pathway involves the interaction of several key proteins. In an unstimulated state, Jasmonate ZIM-domain (JAZ) proteins act as repressors by binding to and inhibiting transcription factors such as MYC2. Upon stress, the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is synthesized. JA-Ile then binds to its receptor, CORONATINE INSENSITIVE1 (COI1), which is an F-box protein. This binding promotes the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the transcription factors, allowing them to activate the expression of jasmonate-responsive genes, which are involved in various defense and developmental processes.[1][9][10][11]

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_synthesis JA-Ile Biosynthesis cluster_perception Signal Perception and Transduction cluster_response Transcriptional Response Stress Wounding, Herbivory, Pathogen Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis Induces JAR1 JAR1 JA_Biosynthesis->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) JAR1->JA_Ile Conjugates JA with Isoleucine COI1 COI1 (F-box protein) Receptor JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) COI1->SCF_COI1 Forms JAZ JAZ Proteins (Repressors) SCF_COI1->JAZ Targets for Degradation Proteasome 26S Proteasome JAZ->Proteasome Degraded by MYC2 MYC2/Other TFs (Transcription Factors) JAZ->MYC2 Represses JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes Activates Transcription Response Defense Responses, Growth Regulation JA_Genes->Response

Caption: The Jasmonate Signaling Pathway.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from Jasminum plant material.

Jasmoside_Quantification_Workflow Start Plant Material Collection (Jasminum sp.) Drying Drying (Air-drying or Lyophilization) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Fraction_Analysis TLC/HPLC Screening Purification->Fraction_Analysis Quantification HPLC-DAD/MS Quantification Fraction_Analysis->Quantification Data_Analysis Data Analysis and Concentration Determination Quantification->Data_Analysis End Reported this compound Concentration Data_Analysis->End

Caption: Experimental workflow for this compound quantification.

Conclusion

This compound represents a promising natural product from the Jasminum genus. While its presence has been confirmed in certain species, a significant opportunity exists for further research to quantify its abundance across a broader range of varieties. The methodologies outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound, which will be crucial for identifying high-yielding sources and for advancing research into its potential applications in drug development and other scientific fields. Understanding its role within the context of the jasmonate signaling pathway can also provide valuable insights into its biological function in plants and its potential bioactivity.

References

The Integral Role of Jasmonates in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates, a class of lipid-derived phytohormones, are central to the intricate defense systems of plants. This technical guide provides an in-depth exploration of the biological role of jasmonates, particularly jasmonic acid (JA) and its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), in orchestrating plant defense responses against a wide array of biotic and abiotic stresses. While the term "Jasmoside" is not prevalent in scientific literature, it is likely used to refer to the broader family of jasmonates. This document will, therefore, focus on the well-established roles of jasmonic acid and its derivatives.

Jasmonates are key signaling molecules that regulate a plant's response to necrotrophic pathogens, which feed on dead tissue, and herbivorous insects.[1][2] Their signaling pathway is a critical component of the plant's induced systemic resistance, preparing distant tissues for potential attacks.[3] Understanding the molecular mechanisms of jasmonate action is paramount for developing novel strategies for crop protection and for the discovery of new therapeutic agents from plant-derived defense compounds.

Jasmonate Biosynthesis and Signaling Pathway

The biosynthesis of jasmonic acid begins in the chloroplasts and is completed in the peroxisomes, initiating from the release of α-linolenic acid from the chloroplast membranes.[4] This pathway, known as the octadecanoid pathway, leads to the synthesis of JA, which can then be converted to its biologically active form, JA-Ile.[5]

The core of the jasmonate signaling pathway involves the perception of JA-Ile by the F-box protein CORONATINE INSENSITIVE1 (COI1).[5] In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins act as repressors, inhibiting the activity of transcription factors. Upon stress, the accumulation of JA-Ile promotes the formation of a COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[3] This degradation releases transcription factors, such as MYC2, which then activate the expression of a multitude of jasmonate-responsive genes, triggering various defense responses.[2]

Signaling Pathway Diagram

Jasmonate_Signaling_Pathway cluster_stress Stress Signal cluster_biosynthesis JA Biosynthesis cluster_signaling Core Signaling Module (Nucleus) cluster_response Defense Response Herbivory Herbivory alpha_Linolenic_Acid α-Linolenic Acid Herbivory->alpha_Linolenic_Acid Pathogen Necrotrophic Pathogen Pathogen->alpha_Linolenic_Acid JA Jasmonic Acid (JA) alpha_Linolenic_Acid->JA Octadecanoid Pathway JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile Conjugation COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits Proteasome 26S Proteasome MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JAZ->Proteasome Degradation Defense_Genes Activation of Defense Genes MYC2->Defense_Genes Secondary_Metabolites Production of Secondary Metabolites Defense_Genes->Secondary_Metabolites Proteinase_Inhibitors Synthesis of Proteinase Inhibitors Defense_Genes->Proteinase_Inhibitors

Core components of the JA signaling cascade.

Quantitative Data on Jasmonate-Mediated Defense

The concentration of jasmonates in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and the nature of the stress. Upon induction by herbivory or pathogen attack, JA and JA-Ile levels can increase dramatically.

Plant SpeciesTissueStress ConditionFold Increase in JA/JA-IleReference
Arabidopsis thalianaLeavesWounding~10-fold[6]
Nicotiana attenuataLeavesSimulated Herbivory>20-fold[1]
Zea maysLeavesFall Armyworm FeedingSignificant increase[7]
Solanum lycopersicum (Tomato)LeavesBotrytis cinerea infection~15-fold[5]

Note: These values are representative examples and can exhibit considerable variation based on experimental conditions.

Experimental Protocols

Quantification of Jasmonic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a robust method for the extraction and quantification of jasmonic acid from plant tissues.

1. Sample Preparation:

  • Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen to stop metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube.

2. Extraction:

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing an internal standard (e.g., dihydro-JA).

  • Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

3. Purification (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with a non-eluting solvent to remove polar impurities.

  • Elute the jasmonates with an appropriate solvent (e.g., 80% methanol).

4. Analysis:

  • Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a small, precise volume of a solvent compatible with LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system for quantification.

Experimental Workflow for Jasmonate Quantification

Jasmonate_Quantification_Workflow Start Plant Tissue Sampling (100-200 mg) Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction (with Internal Standard) Grinding->Extraction Centrifugation Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Elution Elution of Jasmonates SPE->Elution Drying Drying of Eluate Elution->Drying Reconstitution Reconstitution in LC-MS/MS compatible solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Workflow for the extraction and quantification of jasmonates.

Crosstalk with Other Hormone Signaling Pathways

The jasmonate signaling pathway does not operate in isolation. It engages in complex crosstalk with other phytohormone signaling pathways, notably those of salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET), to fine-tune the plant's defense response.

  • JA and Salicylic Acid (SA): The interaction between JA and SA is often antagonistic.[2] SA is primarily involved in defense against biotrophic pathogens (which feed on living tissue). In many cases, the activation of the SA pathway suppresses JA-mediated defenses, and vice versa. This antagonism allows the plant to prioritize its defense strategy against the specific type of attacker.

  • JA and Ethylene (ET): JA and ET signaling pathways often act synergistically in regulating defense against necrotrophic pathogens and herbivorous insects.[2] Both hormones are required for the full expression of certain defense genes.

Logical Relationship of Hormone Crosstalk

Hormone_Crosstalk JA Jasmonate (JA) Signaling SA Salicylic Acid (SA) Signaling JA->SA Antagonistic ET Ethylene (ET) Signaling JA->ET Synergistic Defense_Necro Defense against Necrotrophs & Herbivores JA->Defense_Necro SA->JA Antagonistic Defense_Bio Defense against Biotrophs SA->Defense_Bio ET->Defense_Necro

Crosstalk between JA, SA, and ET signaling pathways.

Conclusion

The jasmonate signaling pathway is a cornerstone of plant immunity, providing a rapid and effective mechanism to defend against a broad range of threats. The intricate regulation of JA biosynthesis and its complex interplay with other hormone signaling pathways allow for a highly adaptable and specific defense response. A thorough understanding of these mechanisms is crucial for the development of innovative approaches in agriculture and medicine, harnessing the power of plant defense for human benefit. Further research into the nuances of jasmonate signaling will undoubtedly uncover new targets for enhancing crop resilience and for the discovery of novel bioactive compounds.

References

The Jasmonate Pathway: A Pivotal Precursor System for Plant Secondary Metabolite Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the jasmonate biosynthetic and signaling pathways as a foundational system for the production of a diverse array of plant secondary metabolites. It clarifies the role of jasmonates as signaling molecules that trigger the accumulation of valuable compounds, rather than direct precursors in the traditional sense. This document details the core biochemical pathways, presents quantitative data on metabolite induction, outlines experimental protocols for elicitation and analysis, and provides visual diagrams of the key processes.

Introduction: From "Jasmoside" to the Jasmonate Signaling Cascade

The term "this compound" is not widely defined as a single, universal precursor to a broad range of secondary metabolites. Instead, it generally refers to glycosylated derivatives of jasmonic acid or its related compounds. While these jasmosides are themselves secondary metabolites, the central role as a trigger for the biosynthesis of a vast array of other secondary metabolites belongs to the jasmonate family of signaling molecules, most notably jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA).[1][2]

Jasmonates are lipid-based hormones that are integral to plant defense responses against herbivores and pathogens, as well as responses to abiotic stresses.[3][4][5] One of the most significant outcomes of the activation of the jasmonate signaling pathway is the large-scale transcriptional reprogramming that leads to the production of a wide variety of secondary metabolites.[1][4] These compounds, which include terpenoids, alkaloids, and flavonoids, are often of significant interest for their pharmaceutical, nutraceutical, and agricultural applications.[6]

This guide, therefore, focuses on the jasmonic acid biosynthetic pathway as the source of these critical signaling molecules and the subsequent signaling cascade that serves as a precursor to the induced production of valuable secondary metabolites.

The Jasmonic Acid (JA) Biosynthetic Pathway

The biosynthesis of jasmonic acid is a well-characterized pathway that occurs across different cellular compartments, starting in the chloroplasts and concluding in the peroxisomes.[7][8][9] The pathway begins with the release of α-linolenic acid from chloroplast membranes.

The key enzymatic steps are as follows:

  • Lipoxygenase (LOX): Catalyzes the addition of molecular oxygen to α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[10][11]

  • Allene (B1206475) Oxide Synthase (AOS): Converts 13-HPOT into an unstable allene oxide.[9][10]

  • Allene Oxide Cyclase (AOC): Catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA).[9][11]

  • OPDA Reductase 3 (OPR3): After transport into the peroxisome, OPDA is reduced to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[7][9]

  • β-oxidation: A series of three cycles of β-oxidation shortens the octanoic acid side chain to produce (+)-7-iso-jasmonic acid, which can then isomerize to the more stable (-)-jasmonic acid.[7][8]

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome a_linolenic_acid α-Linolenic Acid HPOT 13-HPOT a_linolenic_acid->HPOT LOX allene_oxide Allene Oxide HPOT->allene_oxide AOS OPDA 12-oxo-phytodienoic acid (OPDA) allene_oxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 JA Jasmonic Acid (JA) OPC8->JA β-oxidation (3 cycles)

Figure 1: Jasmonic Acid Biosynthesis Pathway.

The Jasmonate Signaling Pathway

Once synthesized, jasmonic acid is often converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[7] The perception of JA-Ile by its receptor complex initiates a signaling cascade that leads to the expression of a multitude of jasmonate-responsive genes, including those involved in secondary metabolism.[12][13]

The core signaling pathway involves the following components:

  • COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of the SCFCOI1 E3 ubiquitin ligase complex and acts as the receptor for JA-Ile.[7][12]

  • JAZ (JASMONATE ZIM-DOMAIN) proteins: A family of repressor proteins that bind to and inhibit transcription factors.[7][14]

  • MYC2: A key transcription factor that activates the expression of early jasmonate-responsive genes.[7][12]

In the absence of JA-Ile, JAZ proteins bind to MYC2, preventing it from activating gene expression.[14] When JA-Ile is present, it facilitates the interaction between COI1 and the JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ by the 26S proteasome.[12] This degradation releases MYC2, allowing it to activate the transcription of target genes, which in turn leads to the biosynthesis of various secondary metabolites.[12][13]

Jasmonate_Signaling cluster_resting Resting State (Low JA-Ile) cluster_active Active State (High JA-Ile) JAZ JAZ Repressor MYC2 MYC2 (TF) JAZ->MYC2 Binds and represses JAZ_active JAZ Repressor Genes JA-Responsive Genes MYC2->Genes Transcription OFF JA_Ile JA-Ile COI1 SCF-COI1 Complex JA_Ile->COI1 Binds COI1->JAZ_active Targets for degradation Proteasome 26S Proteasome JAZ_active->Proteasome Degradation MYC2_active MYC2 (TF) Genes_active JA-Responsive Genes MYC2_active->Genes_active Transcription ON Metabolites Secondary Metabolites Genes_active->Metabolites Biosynthesis

Figure 2: The Core Jasmonate Signaling Pathway.

Jasmonate-Induced Secondary Metabolites: Quantitative Data

The application of jasmonates, particularly methyl jasmonate (MeJA), has been shown to significantly increase the accumulation of various secondary metabolites across a wide range of plant species. The following tables summarize quantitative data from several studies, demonstrating the potent elicitor effect of jasmonates.

Table 1: Jasmonate-Induced Terpenoid Accumulation

Plant SpeciesCompound(s)TreatmentFold/Percent IncreaseReference(s)
Schizonepeta tenuifolia(+)-Limonene, (+)-Menthone100-300 µmol/L MeJASignificant increase[15]
Ajowanγ-Terpinene0.1 mM MeJA (24h)Increased[16]
Picea abiesMonoterpenes, SesquiterpenesMeJA treatmentDoubled accumulation[17]
Mentha piperitaMonoterpenoids5 mM MeJA (5 days)~71.20% increase in essential oil[18]

Table 2: Jasmonate-Induced Alkaloid Accumulation

Plant SpeciesCompound(s)TreatmentFold/Percent IncreaseReference(s)
Catharanthus roseusTerpenoid Indole Alkaloids (TIAs)250 µM MeJA150-370% increase[19]
Rhazya strictaEburenine, Quebrachamine, etc.MeJA (dose-dependent)Significant increase[20]
Dendrobium officinaleTotal AlkaloidsTryptophan, Secologanin & MeJA (4h)Significant increase[5]
Anthocercideae speciesPyridine alkaloidsµM levels of MeJA (48h)Significant increase[21]

Table 3: Jasmonate-Induced Flavonoid and Phenolic Compound Accumulation

Plant SpeciesCompound(s)TreatmentFold/Percent IncreaseReference(s)
Arabidopsis thalianaAnthocyanins100 µM MeJAInduction via "late" biosynthetic genes[22]
Eleusine coracanaTotal Flavonoids and PhenolicsMeJA treatmentSignificant enhancement[23]
Simmondsia chinensisFlavonolsCold acclimation (JA-mediated)Accumulation[24]
Sweet BasilRosmarinic acid, Caffeic acidMeJA treatmentIncreased content[25]
BroccoliGlucosinolates, Sulforaphane40 µmol/L MeJAIncreased accumulation[26]

Experimental Protocols

Protocol for Methyl Jasmonate (MeJA) Elicitation of Plants

This protocol provides a generalized method for the foliar application of MeJA to induce secondary metabolite production. Researchers should optimize concentrations and time points for their specific plant system.

Materials:

  • Methyl Jasmonate (MeJA)

  • Ethanol (B145695) (96-100%)

  • Surfactant (e.g., Tween 20 or Silwet L-77)

  • Distilled or deionized water

  • Spray bottles

  • Growth chambers or greenhouse with controlled conditions

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Preparation of MeJA Stock Solution:

    • As MeJA is an oil, first dissolve it in a small volume of ethanol to create a concentrated stock solution (e.g., 100 mM).[27][28]

    • Store the stock solution at -20°C for long-term stability.

  • Preparation of Working and Control Solutions:

    • On the day of the experiment, dilute the MeJA stock solution with distilled water to the desired final concentration (e.g., 10 µM to 5 mM, based on literature and pilot studies).[18][19][27]

    • Add a surfactant (e.g., Tween 20 to a final concentration of 0.01-0.1% v/v) to the working solution to ensure even coverage on the leaf surface.[27][29]

    • Prepare a mock/control solution containing the same concentration of ethanol and surfactant as the MeJA working solution.[27]

  • Plant Treatment:

    • Use healthy, uniform plants at the desired developmental stage.

    • Apply the MeJA working solution and the control solution as a fine mist to all aerial parts of the plants until runoff.[27]

    • To prevent cross-contamination from the volatile MeJA, treat different groups in separate, well-ventilated areas.

  • Post-Treatment Care and Sample Collection:

    • Return the plants to a controlled growth environment (consistent light, temperature, humidity).

    • Harvest plant material (e.g., leaves, roots) at predetermined time points after treatment (e.g., 8h, 24h, 48h, 72h).[16]

    • Immediately flash-freeze the collected samples in liquid nitrogen to quench metabolic activity and store them at -80°C until analysis.[27]

Protocol for Extraction and Quantification of Secondary Metabolites

This protocol outlines a general workflow for the extraction and analysis of secondary metabolites, which should be adapted based on the specific chemical properties of the target compounds.

Materials:

  • Frozen plant tissue

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., methanol (B129727), ethanol, ethyl acetate, dichloromethane (B109758), depending on the target metabolite).[25][30]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Vials for analysis

  • Analytical instrument (HPLC, GC-MS, or LC-MS/MS).[16][20][31]

  • Authentic standards for target compounds

Procedure:

  • Tissue Homogenization:

    • Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Weigh the frozen powder (e.g., 50-100 mg).

  • Extraction:

    • Add the appropriate extraction solvent to the powdered tissue (e.g., 1 mL of 80% methanol for phenolics and flavonoids; dichloromethane for non-polar alkaloids).[25][30]

    • Vortex or sonicate the mixture for a set period (e.g., 30 minutes).

    • Centrifuge the mixture at high speed (e.g., 13,000 rpm for 15 minutes) to pellet cell debris.

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant. For some protocols, a re-extraction of the pellet may be necessary to ensure complete recovery.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

  • Quantitative Analysis:

    • Analyze the samples using an appropriate chromatographic method (e.g., HPLC-UV, GC-MS, LC-MS/MS).[32]

    • Identify compounds by comparing retention times and mass spectra with authentic standards.

    • Quantify the compounds by creating a standard curve with known concentrations of the authentic standards. For LC-MS/MS, the use of deuterated internal standards is recommended for accurate quantification.[33]

Experimental_Workflow start Plant Growth (Controlled Conditions) treatment MeJA Elicitation (Foliar Spray) start->treatment Split Groups control Mock Treatment (Solvent + Surfactant) start->control Split Groups harvest Sample Harvesting (Time Course) treatment->harvest control->harvest freeze Flash Freezing (Liquid Nitrogen) harvest->freeze store Storage at -80°C freeze->store extract Metabolite Extraction (Solvent-based) store->extract analyze Quantitative Analysis (HPLC, GC-MS, LC-MS/MS) extract->analyze data Data Analysis & Comparison analyze->data end Results data->end

Figure 3: Generalized Experimental Workflow.

References

Methodological & Application

Application Note: Quantitative Analysis of Jasmoside in Plant Tissues using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmoside, a jasmonic acid glucoside, is a key signaling molecule in plants, involved in a wide array of physiological processes including growth, development, and defense mechanisms against biotic and abiotic stress. Accurate and sensitive quantification of this compound is crucial for understanding its role in these complex biological pathways. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are designed to offer high sensitivity and reproducibility for research, and drug discovery applications.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Tissue

This protocol details a robust method for the extraction of this compound from plant tissues, optimized for subsequent LC-MS analysis.

Materials and Reagents:

  • Plant Tissue: 50-100 mg of fresh or frozen tissue

  • Extraction Solvent: 80% Methanol (LC-MS grade) in water, pre-chilled to -20°C

  • Internal Standard (IS): Deuterated Jasmonic Acid (d5-JA) or a structurally similar stable isotope-labeled compound.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., Sep-Pak C18)

  • SPE Conditioning Solvent: 100% Methanol

  • SPE Equilibration Solvent: 0.1% Formic Acid in water

  • SPE Wash Solvent: 10% Methanol in water with 0.1% Formic Acid

  • SPE Elution Solvent: 80% Methanol in water with 0.1% Formic Acid

  • Reconstitution Solvent: 10% Methanol in water with 0.1% Formic Acid

  • Liquid Nitrogen

  • Mortar and Pestle or Bead Beater

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • SPE manifold

  • Nitrogen evaporator or vacuum concentrator

Protocol:

  • Sample Collection and Homogenization:

    • Harvest 50-100 mg of plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Transfer the powdered tissue to a pre-weighed 1.5 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold 80% Methanol containing the internal standard to the tissue powder.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 4°C for 30 minutes with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Solid Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of 100% Methanol through it.

    • Equilibration: Equilibrate the cartridge by passing 3 mL of 0.1% Formic Acid in water.

    • Loading: Load the supernatant from the extraction step onto the conditioned and equilibrated SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 10% Methanol in water with 0.1% Formic Acid to remove polar impurities.

    • Elution: Elute the this compound and other retained compounds with 2 mL of 80% Methanol in water with 0.1% Formic Acid into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 10% Methanol in water with 0.1% Formic Acid.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

    • Transfer the clear supernatant to an LC-MS vial for analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometry (MS) Method

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters (Predicted for this compound):

Note: These parameters are predicted based on the structure of this compound (Jasmonic acid glucoside, molecular formula: C18H28O8, molecular weight: 372.41 g/mol ). Optimal values should be determined experimentally.

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Predicted)
This compound371.18 [M-H]⁻209.1215
161.0225

The precursor ion at m/z 371.18 corresponds to the deprotonated molecule of this compound. The product ion at m/z 209.12 likely corresponds to the deprotonated jasmonic acid after the loss of the glucose moiety (162 Da). The product ion at m/z 161.02 could result from a further fragmentation of the jasmonic acid backbone.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS analysis of this compound and related compounds. Note: These values can vary depending on the specific instrumentation and experimental conditions.

CompoundRetention Time (min) (Approximate)Precursor Ion (m/z)Product Ion(s) (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound 5.5 - 6.5371.18 [M-H]⁻209.12, 161.02~0.1 ng/mL~0.5 ng/mL
Jasmonic Acid7.0 - 8.0209.12 [M-H]⁻59.010.03 ng/mL[1]0.1 ng/mL
Methyl Jasmonate8.5 - 9.5225.15 [M+H]⁺151.110.075 ng/mL[1]0.25 ng/mL

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis SampleCollection Plant Tissue Collection (50-100 mg) Homogenization Flash Freeze & Homogenize (Liquid Nitrogen) SampleCollection->Homogenization Extraction Extraction with 80% Methanol (+ Internal Standard) Homogenization->Extraction Centrifugation1 Centrifugation (14,000 x g, 15 min, 4°C) Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE Solid Phase Extraction (SPE) (C18 Cartridge) Supernatant1->SPE Evaporation Evaporation to Dryness (Nitrogen Stream) SPE->Evaporation Reconstitution Reconstitution (100 µL Mobile Phase A) Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 FinalExtract Transfer to LC-MS Vial Centrifugation2->FinalExtract LC_Separation LC Separation (C18 Column) FinalExtract->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Jasmonate Signaling Pathway

jasmonate_signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling_cascade Signaling Cascade Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis Jasmoside_Formation JA -> this compound (Glycosylation) JA_Biosynthesis->Jasmoside_Formation JA_Ile JA -> JA-Isoleucine (JA-Ile) (Bioactive form) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 promotes binding COI1 COI1 (F-box protein) COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Ubiquitination Proteasome->MYC2 Releases JA_Response Jasmonate-Responsive Gene Expression MYC2->JA_Response Activates

Caption: Simplified Jasmonate signaling pathway.

References

Application Notes and Protocols: Jasmoside as a Potential Chemical Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmoside, a secoiridoid glucoside found in Jasminum mesnyi, presents itself as a potential candidate for use as a chemical standard in the phytochemical analysis of Jasminum species and other related botanical extracts.[1][2][3][4] Secoiridoid glucosides are a class of monoterpenoids known for their various biological activities, making their quantification crucial for quality control and drug development purposes.[5] This document provides an overview of this compound's chemical properties, proposed protocols for its extraction and quantitative analysis, and a look into its biosynthetic origins.

Due to the limited availability of data on this compound as a certified reference material, the analytical protocols provided herein are proposed methods based on established techniques for the analysis of similar secoiridoid glucosides from the Jasminum genus. These protocols are intended to serve as a starting point for method development and validation.

Chemical Properties of this compound

A summary of the known chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C43H60O22
Source Jasminum mesnyi[1][2][3][4]
Class Secoiridoid Glucoside

Proposed Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Jasminum mesnyi

This protocol outlines a general procedure for the extraction and isolation of this compound from the leaves of Jasminum mesnyi.

Materials:

  • Fresh or dried leaves of Jasminum mesnyi

  • Methanol (B129727) (HPLC grade)

  • Ethanol (B145695) (80%)

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Deionized water

  • Rotary evaporator

  • Solid-phase extraction (SPE) C18 cartridges

  • High-performance liquid chromatography (HPLC) system with a preparative column

Procedure:

  • Sample Preparation: Air-dry fresh leaves of Jasminum mesnyi in the shade or use commercially available dried leaves. Grind the dried leaves into a fine powder.

  • Extraction:

    • Macerate the powdered leaves in 80% ethanol at room temperature for 24 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in deionized water and partition successively with n-hexane and ethyl acetate.

    • The secoiridoid glucosides, including this compound, are expected to be enriched in the ethyl acetate fraction.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the ethyl acetate fraction onto the cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the secoiridoid glucosides with increasing concentrations of methanol in water. Collect the fractions.

  • Preparative HPLC:

    • Analyze the collected fractions by analytical HPLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions and purify further using a preparative HPLC system with a suitable C18 column and a gradient of acetonitrile (B52724) and water.

  • Compound Identification: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification Plant Material Plant Material Grinding Grinding Plant Material->Grinding Maceration (80% Ethanol) Maceration (80% Ethanol) Grinding->Maceration (80% Ethanol) Filtration Filtration Maceration (80% Ethanol)->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Suspension in Water Suspension in Water Crude Extract->Suspension in Water Removes non-polar impurities Partitioning (n-Hexane) Partitioning (n-Hexane) Suspension in Water->Partitioning (n-Hexane) Removes non-polar impurities Partitioning (Ethyl Acetate) Partitioning (Ethyl Acetate) Suspension in Water->Partitioning (Ethyl Acetate) Extracts secoiridoids Ethyl Acetate Fraction Ethyl Acetate Fraction Partitioning (Ethyl Acetate)->Ethyl Acetate Fraction SPE (C18) SPE (C18) Ethyl Acetate Fraction->SPE (C18) Preparative HPLC Preparative HPLC SPE (C18)->Preparative HPLC Isolated this compound Isolated this compound Preparative HPLC->Isolated this compound

Proposed workflow for the extraction and isolation of this compound.
Protocol 2: Proposed UPLC-MS/MS Method for Quantitative Analysis of this compound

This proposed method is based on UPLC-QTOF-MS techniques successfully employed for the analysis of secoiridoid glucosides in Jasminum species.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Proposed):

ParameterRecommended Setting
Column Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions (Proposed):

ParameterRecommended Setting
Ionization Mode ESI positive and negative
Capillary Voltage 3.0 kV
Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Energy Ramped from 10-40 eV for MS/MS

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve isolated and purified this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Accurately weigh 1 g of the powdered plant material.

    • Extract with 10 mL of 80% methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

Proposed Method Validation Parameters:

The following table outlines the typical parameters for method validation. These would need to be experimentally determined for a this compound-specific method.

ParameterAcceptance Criteria
Linearity (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Biosynthesis of Secoiridoid Glycosides

This compound belongs to the secoiridoid class of compounds, which are derived from the iridoid pathway. The biosynthesis of secoiridoids is a complex process that begins with the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of the universal monoterpene precursor, geranyl pyrophosphate (GPP). A series of enzymatic reactions then convert GPP into the central iridoid precursor, which is further modified to form various secoiridoids.

G cluster_pathway Secoiridoid Biosynthesis Pathway GPP Geranyl Pyrophosphate Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8HGO Nepetalactol Nepetalactol 8-Oxogeranial->Nepetalactol ISY Iridoid Skeleton Iridoid Skeleton Nepetalactol->Iridoid Skeleton Oxidative Modifications Loganin Loganin Iridoid Skeleton->Loganin Secologanin Secologanin Loganin->Secologanin SLS Secoiridoid Glycosides (e.g., this compound) Secoiridoid Glycosides (e.g., this compound) Secologanin->Secoiridoid Glycosides (e.g., this compound) Glycosylation & further modifications

Simplified biosynthesis pathway of secoiridoid glycosides.

Conclusion

While this compound is a known phytochemical constituent of Jasminum mesnyi, its use as a widely available chemical standard is not yet established. The protocols presented here offer a foundation for researchers to develop and validate methods for the isolation and quantification of this compound. Such methods are essential for ensuring the quality and consistency of botanical products and for furthering research into the pharmacological potential of this and related compounds. The application of advanced analytical techniques like UPLC-MS/MS will be instrumental in accurately profiling and quantifying this compound in complex plant matrices, thereby supporting its potential development as a standard for phytochemical analysis.

References

Jasmoside Treatment Protocol for Gene Expression Analysis in Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates, including jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are crucial lipid-derived signaling molecules that regulate a wide array of developmental processes and defense responses in plants against biotic and abiotic stresses.[1][2][3] Understanding the molecular mechanisms underlying jasmonate-mediated gene expression is paramount for crop improvement and the development of novel plant-based therapeutics. This document provides a comprehensive set of application notes and detailed protocols for the treatment of plants with jasmosides, specifically focusing on methyl jasmonate (MeJA), to analyze downstream gene expression changes. The protocols cover plant growth and treatment, RNA extraction, cDNA synthesis, and quantitative real-time PCR (qPCR) analysis. Additionally, quantitative data on effective MeJA concentrations and time-course experimental designs are summarized for easy reference.

Introduction

The jasmonate signaling pathway is a well-characterized hormonal cascade that is initiated by various developmental cues and environmental stimuli.[4][5] The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the COI1 F-box protein, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[1] This derepression allows for the activation of transcription factors, such as MYC2, which in turn regulate the expression of a multitude of jasmonate-responsive genes.[3] These genes are involved in processes such as defense against herbivores and necrotrophic pathogens, senescence, and flower development.[6] Exogenous application of jasmosides, like MeJA, is a common technique to mimic these responses and study the resultant changes in gene expression.

Data Presentation

Table 1: Recommended Methyl Jasmonate (MeJA) Concentrations for Gene Expression Studies
Concentration RangePlant SpeciesObserved Effects & NotesReference(s)
0.1 - 10 µMCosmos bipinnatusPromotion of growth and mitigation of cadmium toxicity. Lower concentrations can inhibit cadmium absorption by roots.[7]
50 µMArabidopsis thaliana (cell culture)Induction of early response genes within 0.5 hours.
100 µMArabidopsis thalianaSignificant changes in the expression of 137 genes in rosette leaves.
200 µMPearl MilletModulates signaling, metabolism, and photosynthesis pathways to improve drought tolerance.[8]
0.1 - 2.5 mMSoybean, Tomato, SunflowerHigher concentrations can cause decreases in plant height and biomass while increasing leaf trichome density.[9][10]
Table 2: Representative Time-Course for Jasmonate-Responsive Gene Expression Analysis
Time PointExpected Gene Expression ChangesRationaleReference(s)
0 hBaseline expressionControl group to establish the basal level of gene expression before treatment.[11]
0.5 - 2 hEarly response genesInduction of transcription factors and signaling components (e.g., MYC2).[12]
3 - 6 hIntermediate response genesPeak expression of many differentially expressed genes.[11]
12 - 24 hLate response genesExpression of genes involved in downstream physiological and defense responses (e.g., defense proteins, secondary metabolite biosynthesis).[11][13]
48 - 72 hSustained or declining responseAnalysis of long-term effects and potential feedback regulation.[14]

Mandatory Visualization

Jasmonate_Signaling_Pathway cluster_Stimulus Stimulus cluster_Biosynthesis JA Biosynthesis cluster_Signaling Signal Perception and Transduction cluster_Response Cellular Response Biotic/Abiotic Stress Biotic/Abiotic Stress Linolenic Acid Linolenic Acid Biotic/Abiotic Stress->Linolenic Acid triggers JA JA Linolenic Acid->JA biosynthesis JA-Ile JA-Ile JA->JA-Ile conjugation COI1 COI1 JA-Ile->COI1 binds to JAZ JAZ COI1->JAZ recruits Ubiquitination & Degradation Ubiquitination & Degradation COI1->Ubiquitination & Degradation MYC2 MYC2 JAZ->MYC2 represses JAZ->Ubiquitination & Degradation targeted for JA-Responsive Genes JA-Responsive Genes MYC2->JA-Responsive Genes activates Ubiquitination & Degradation->JAZ degrades Defense, Growth, Development Defense, Growth, Development JA-Responsive Genes->Defense, Growth, Development leads to

Caption: A simplified diagram of the jasmonate signaling pathway in plants.

Experimental_Workflow Plant Growth Plant Growth MeJA Treatment MeJA Treatment Plant Growth->MeJA Treatment Sample Collection Sample Collection MeJA Treatment->Sample Collection RNA Extraction RNA Extraction Sample Collection->RNA Extraction RNA Quality & Quantity Check RNA Quality & Quantity Check RNA Extraction->RNA Quality & Quantity Check cDNA Synthesis cDNA Synthesis RNA Quality & Quantity Check->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis Data Analysis qPCR->Data Analysis

Caption: Experimental workflow for jasmoside treatment and gene expression analysis.

Experimental Protocols

Protocol 1: Plant Growth and Methyl Jasmonate (MeJA) Treatment

Materials:

  • Arabidopsis thaliana seeds (or other plant species of interest)

  • Potting mix or sterile growth medium (e.g., Murashige and Skoog medium with agar)

  • Growth chambers or controlled environment room

  • Methyl jasmonate (MeJA) stock solution (e.g., 50 mM in 100% ethanol)

  • Tween-20 or other suitable surfactant

  • Sterile deionized water

  • Spray bottles

Procedure:

  • Plant Growth:

    • Sow seeds in pots containing a suitable potting mix or on sterile agar (B569324) plates.

    • Stratify seeds at 4°C for 2-4 days in the dark to promote uniform germination.

    • Transfer the pots or plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C, 60-70% humidity).

    • Grow plants for 3-4 weeks until they have developed a sufficient number of true leaves for treatment.

  • Preparation of MeJA Treatment Solution:

    • Prepare the desired final concentration of MeJA (e.g., 100 µM) by diluting the stock solution in sterile deionized water.

    • Add a surfactant, such as Tween-20, to a final concentration of 0.01-0.02% (v/v) to ensure even application.

    • Prepare a mock control solution containing the same concentration of ethanol (B145695) and surfactant as the MeJA solution.

  • MeJA Treatment:

    • Evenly spray the aerial parts of the plants with the MeJA treatment solution or the mock control solution until runoff.

    • For time-course experiments, treat separate batches of plants at staggered times to ensure all samples are harvested simultaneously.

    • Place the treated plants back into the growth chamber for the desired treatment duration.

Protocol 2: Sample Collection and RNA Extraction

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • RNase-free microcentrifuge tubes

  • RNA extraction kit (e.g., Spectrum™ Plant Total RNA Kit) or reagents for a manual method (e.g., Trizol, phenol:chloroform:isoamyl alcohol).[6]

Procedure:

  • Sample Collection:

    • At each time point, harvest leaf tissue from both MeJA-treated and mock-treated plants.

    • Immediately flash-freeze the collected tissue in liquid nitrogen to prevent RNA degradation.

    • Store samples at -80°C until RNA extraction.

  • RNA Extraction (Manual Method Example):

    • Grind the frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[15]

    • Transfer approximately 100 mg of the powdered tissue to a new RNase-free tube.

    • Add 1 mL of Trizol reagent and vortex thoroughly to homogenize.

    • Incubate at room temperature for 5 minutes.

    • Add 200 µL of chloroform, vortex for 15 seconds, and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase containing the RNA to a new tube.[4]

    • Precipitate the RNA by adding 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

  • RNA Quality and Quantity Assessment:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an Agilent Bioanalyzer.

Protocol 3: cDNA Synthesis and Quantitative Real-Time PCR (qPCR)

Materials:

  • DNase I, RNase-free

  • Reverse transcriptase kit (e.g., SuperScript™ IV Reverse Transcriptase)

  • Oligo(dT) primers and/or random hexamers

  • dNTPs

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • DNase Treatment:

    • Treat the extracted RNA with DNase I according to the manufacturer's instructions to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • In an RNase-free tube, combine 1-2 µg of total RNA, oligo(dT) primers, and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Add the reverse transcriptase buffer, DTT, and reverse transcriptase enzyme.[16]

    • Incubate at 50-55°C for 50-60 minutes, followed by an inactivation step at 70-85°C for 5-15 minutes.

    • The resulting cDNA can be stored at -20°C.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a specific gene, and diluted cDNA template.

    • Perform the qPCR in a real-time PCR instrument with a typical cycling program:

      • Initial denaturation: 95°C for 2-10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds.

      • Melt curve analysis to verify the specificity of the amplified product.[17]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (e.g., ACTIN, UBQ5).

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.[8]

Conclusion

The protocols and data presented in this document provide a robust framework for investigating the effects of this compound treatment on plant gene expression. By following these detailed methodologies, researchers can obtain reliable and reproducible data, contributing to a deeper understanding of the complex regulatory networks governed by jasmonate signaling. These insights are valuable for fundamental plant science research and have practical applications in agriculture and the development of plant-derived pharmaceuticals.

References

In Vitro Assays for Determining the Biological Activity of Jasmoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the biological activity of Jasmoside, a secoiridoid glucoside found in various plant species, including those of the Jasminum genus. The in vitro assays described herein cover its potential anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and related compounds.

Table 1: Anticancer Activity of this compound

Cell LineAssayIC₅₀ (µg/mL)Reference
HepG-2 (Liver Cancer)MTT Assay66.47[1]
MCF-7 (Breast Cancer)MTT Assay41.32[1]
THP-1 (Leukemia)MTT Assay27.59[1]

Table 2: Anti-inflammatory Activity of Jasminum Extracts

Extract/CompoundAssayTargetIC₅₀Reference
Jasminum grandiflorum (Methanolic Extract)Enzyme InhibitionCOX-16.9 ± 0.2 µg/mL[2]
Jasminum grandiflorum (Methanolic Extract)Enzyme InhibitionCOX-20.29 ± 0.01 µg/mL[2]
Jasminum grandiflorum (Methanolic Extract)Enzyme Inhibition5-LOX24.0 ± 2.5 µg/mL[2]

Table 3: Antioxidant Activity of Jasminum Extracts

Extract/CompoundAssayIC₅₀Reference
Jasminum officinale (Ethyl Acetate Fraction)DPPH Radical Scavenging33.845 ± 1.09 µg/mL[3]

Note: Data for pure this compound in anti-inflammatory and antioxidant assays is limited in the available literature. The provided data from Jasminum extracts suggests the potential activity of its constituents, including this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Anticancer Activity: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HepG-2, MCF-7, THP-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known inhibitor and LPS).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound concentration to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100

  • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Neuroprotective Activity: Assay in SH-SY5Y Cells

This protocol assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • This compound

  • Human neuroblastoma SH-SY5Y cell line

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin solution

  • Retinoic acid (for differentiation, optional)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

  • MTT solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • (Optional) Differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days to obtain a more neuron-like phenotype.

  • Seed the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce oxidative stress by exposing the cells to an appropriate concentration of H₂O₂ or 6-OHDA for a defined period (e.g., 24 hours). Include a control group (no stressor) and a stressor-only group.

  • Assess cell viability using the MTT assay as described in the anticancer activity protocol.

  • Calculate the percentage of neuroprotection and determine the EC₅₀ value (the concentration of this compound that provides 50% of the maximum protective effect).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways modulated by this compound and the general workflows of the described in vitro assays.

cluster_workflow Experimental Workflow for In Vitro Assays start Prepare this compound Stock Solution cell_culture Cell Culture (e.g., Cancer cells, Macrophages, Neuronal cells) start->cell_culture treatment Treat Cells with this compound (Dose-response) cell_culture->treatment incubation Incubation Period treatment->incubation assay Perform Specific Assay (MTT, Griess, DPPH, etc.) incubation->assay data_analysis Data Analysis (Absorbance, Viability, IC50/EC50) assay->data_analysis end Determine Biological Activity data_analysis->end cluster_apoptosis Anticancer: Apoptosis Induction Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bax_BclxS ↑ Bax / Bcl-xS Mitochondria->Bax_BclxS Cytochrome_c Cytochrome c Release Bax_BclxS->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_inflammation Anti-inflammatory: NF-κB and MAPK Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK This compound This compound This compound->IKK Inhibition This compound->MAPK Modulation NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes Transcription Inflammation ↓ Inflammation Inflammatory_Genes->Inflammation MAPK->Inflammatory_Genes Transcription Factor Activation cluster_neuroprotection Neuroprotective: Nrf2 Antioxidant Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂, 6-OHDA) Keap1_Nrf2 Keap1 / Nrf2 Oxidative_Stress->Keap1_Nrf2 Induces This compound This compound This compound->Keap1_Nrf2 Activation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

References

Troubleshooting & Optimization

Technical Support Center: Stability of Jasmoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Jasmoside. Due to the limited availability of specific stability data for this compound in the public domain, this guide provides general recommendations and protocols based on the chemical nature of this compound as a complex glycoside. It is crucial to perform stability studies for your specific this compound compound under your experimental conditions.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the stability of this compound in various solvents.

Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?

A1: Loss of activity is often due to chemical degradation. For a complex glycoside like this compound, the most probable cause is hydrolysis of the glycosidic bonds, which can be catalyzed by acidic or basic conditions, and even by water itself over time. Oxidation of other functional groups may also occur.

Q2: I observe a change in the color or clarity of my this compound solution. What does this indicate?

A2: A change in color or the appearance of precipitate can be a sign of degradation. The degradation products may be less soluble or have different chromophores than the parent this compound molecule. It is recommended to analyze the solution using techniques like HPLC or LC-MS to identify any new peaks corresponding to degradation products.

Q3: Which solvents are generally recommended for storing this compound?

A3: While specific data is unavailable for this compound, for many complex natural product glycosides, aprotic and anhydrous solvents are often preferred for long-term storage of stock solutions to minimize hydrolysis. Examples include anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile. However, the suitability of these solvents must be confirmed experimentally for your specific application. For aqueous buffers, it is advisable to prepare solutions fresh and use them immediately.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of glycosides is often pH-dependent. The glycosidic linkage is susceptible to hydrolysis under both acidic and basic conditions. It is recommended to conduct a pH stability profile to determine the optimal pH range for your experiments. Typically, a pH range of 6-8 is a reasonable starting point for investigation.

Q5: Can temperature and light affect my this compound solutions?

A5: Yes, temperature and light can significantly impact the stability of this compound. Higher temperatures generally accelerate the rate of chemical degradation. Exposure to UV light can also induce photolytic degradation. It is recommended to store this compound solutions, especially in volatile solvents, at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or wrapping containers in foil.

Experimental Protocols

For researchers needing to establish the stability of their this compound compound, the following experimental protocols are recommended.

Protocol 1: Preliminary Solvent Screening for this compound Solubility and Short-Term Stability

Objective: To identify suitable solvents for dissolving this compound and assess its stability over a short period.

Materials:

  • This compound compound

  • Selection of solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water, phosphate-buffered saline (PBS) at pH 7.4)

  • Vortex mixer

  • Analytical balance

  • HPLC or LC-MS system

Procedure:

  • Prepare a concentrated stock solution of this compound in a primary solvent in which it is freely soluble (e.g., DMSO).

  • From the stock solution, prepare dilutions in various test solvents to the desired final concentration.

  • Visually inspect for solubility.

  • Analyze a sample of each freshly prepared solution (t=0) by HPLC or LC-MS to obtain an initial purity profile.

  • Store the solutions under controlled temperature and light conditions.

  • Analyze the solutions again at various time points (e.g., 2, 4, 8, 24 hours).

  • Compare the chromatograms from the different time points to the t=0 sample to detect any degradation (decrease in the main peak area and appearance of new peaks).

Protocol 2: pH Stability Profile of this compound in Aqueous Buffers

Objective: To determine the effect of pH on the stability of this compound in aqueous solutions.

Materials:

  • This compound stock solution

  • A series of buffers with different pH values (e.g., pH 3, 5, 7, 9)

  • Constant temperature incubator or water bath

  • HPLC or LC-MS system

Procedure:

  • Prepare solutions of this compound in each of the different pH buffers at the desired final concentration.

  • Analyze an initial sample (t=0) from each pH solution by HPLC or LC-MS.

  • Incubate all solutions at a constant temperature (e.g., 25°C or 37°C).

  • At selected time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC or LC-MS.

  • Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics and identify the pH of maximum stability.

Data Presentation

Quantitative data from stability studies should be organized in a clear and structured manner to facilitate comparison. The following is a hypothetical example of how to present such data.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at 25°C

SolventTime (hours)% this compound Remaining (HPLC Area)Appearance of Degradation Products (Peak Area %)
DMSO 01000
2499.8< 0.2
4899.5< 0.5
Ethanol 01000
2498.21.8
4896.53.5
PBS (pH 7.4) 01000
2492.17.9
4885.314.7
0.1 M HCl 01000
2465.434.6
4842.157.9

Note: This table presents hypothetical data for illustrative purposes only. Actual results will vary.

Visualizations

The following diagrams illustrate key workflows for assessing this compound stability.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Start: this compound Compound stock Prepare Concentrated Stock (e.g., in DMSO) start->stock dilute Dilute in Test Solvents stock->dilute t0 t=0 Analysis (HPLC/LC-MS) dilute->t0 incubation Incubate at Controlled Temperature & Light t0->incubation sampling Time Point Sampling incubation->sampling sampling->incubation Continue for next time point analysis HPLC/LC-MS Analysis sampling->analysis compare Compare Chromatograms analysis->compare kinetics Determine Degradation Rate compare->kinetics end End: Identify Optimal Solvent kinetics->end logical_relationship cluster_factors Factors Influencing Stability cluster_degradation Potential Degradation Pathways cluster_outcome Outcome Solvent Solvent Properties (Polarity, Protic/Aprotic) Hydrolysis Hydrolysis of Glycosidic Bonds Solvent->Hydrolysis pH pH of Solution pH->Hydrolysis Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light Light Exposure Light->Oxidation Loss Loss of Biological Activity Hydrolysis->Loss Products Formation of Degradants Hydrolysis->Products Oxidation->Loss Oxidation->Products

Troubleshooting Jasmoside detection and quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the detection and quantification of Jasmoside and related compounds by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its identification sometimes confusing?

A1: "this compound" is a name that has been attributed to several different, structurally distinct compounds, primarily belonging to the class of iridoid glycosides. These are naturally occurring secondary metabolites found in various plant species, particularly in the genera Jasminum (Jasmine) and Gardenia. Due to this ambiguity, it is crucial to confirm the specific chemical structure and molecular weight of the "this compound" you are analyzing, as different compounds will have different chromatographic and mass spectrometric behaviors.

Commonly referenced "Jasmosides" include:

Compound Name/ReferenceMolecular FormulaMolecular Weight ( g/mol )Plant Source Example
JasminosideC26H30O13550.5Jasminum species
This compoundC43H60O22928.9Jasminum mesnyi
Jasminoside SC22H36O12492.5Gardenia jasminoides

Q2: What are the general characteristics of Jasmosides and related iridoid glycosides in LC-MS analysis?

A2: Jasmosides, as iridoid glycosides, are relatively polar molecules. In reversed-phase liquid chromatography (RPLC), they typically elute in the early to mid-range of the chromatogram when using standard water/acetonitrile or water/methanol (B129727) gradients. In mass spectrometry, they are often analyzed in positive ion mode, forming adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium (B1175870) ([M+NH₄]⁺). Negative ion mode ([M-H]⁻ or [M+formate]⁻) can also be effective.

Q3: What are the expected fragmentation patterns for Jasmosides in MS/MS analysis?

A3: The most common fragmentation pathway for iridoid glycosides like Jasmosides is the neutral loss of the sugar moiety (e.g., glucose, 162.05 Da). The resulting aglycone fragment will then undergo further fragmentation, providing structural information about the core iridoid structure. The specific fragmentation pattern will be unique to the exact structure of the this compound isomer being analyzed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound and other iridoid glycosides.

Poor or No Signal/Peak
Potential Cause Troubleshooting Steps
Incorrect MS Polarity Analyze in both positive and negative ion modes to determine the optimal ionization polarity for your specific this compound.
Suboptimal Ionization Source Parameters Optimize source parameters such as capillary voltage, gas flow, and temperature. For glycosides, a lower source temperature can sometimes prevent in-source fragmentation.
Poor Sample Recovery Use a suitable solid-phase extraction (SPE) method to clean up and concentrate your sample. C18 or mixed-mode SPE cartridges are often effective.
Compound Degradation Ensure samples are stored properly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Low Concentration Concentrate the sample or increase the injection volume. Ensure the MS is properly tuned for sensitivity in the mass range of interest.
Poor Peak Shape (Tailing, Fronting, or Broadening)

| Potential Cause | Troubleshooting Steps | | :--- | | Column Overload | Dilute the sample and reinject. | | Inappropriate Mobile Phase pH | For acidic compounds, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape. | | Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. | | Column Contamination | Flush the column with a strong solvent or replace it if necessary. |

Inconsistent Retention Times

| Potential Cause | Troubleshooting Steps | | :--- | | LC System Not Equilibrated | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. | | Fluctuations in Pump Pressure | Check for leaks in the LC system and ensure proper solvent degassing. | | Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing. |

Issues with Quantification

| Potential Cause | Troubleshooting Steps | | :--- | | Matrix Effects (Ion Suppression or Enhancement) | Use a stable isotope-labeled internal standard if available. If not, use a structurally similar compound as an internal standard. Perform a matrix effect study by comparing the response of the analyte in a clean solvent versus a sample matrix. | | Non-Linearity of Calibration Curve | Extend the calibration range or use a weighted regression. Ensure the highest concentration standard is not saturating the detector. | | Inaccurate Standard Concentrations | Use certified reference materials if available. Prepare fresh stock and working solutions regularly. |

Experimental Protocol: A General Method for this compound Analysis

This protocol is a starting point and should be optimized for your specific this compound and sample matrix.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize 100 mg of plant tissue in 1 mL of 80% methanol.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Dilute the supernatant with 9 volumes of water.

  • Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash with 3 mL of water to remove polar interferences.

  • Elute the this compound with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative

  • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Optimize for the specific instrument.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for identification.

Example MRM Transitions for a Putative this compound (MW 550.5):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
551.17 ([M+H]⁺)389.1220Loss of glucose (162.05 Da)
551.17 ([M+H]⁺)Varies30-40Fragments of the aglycone
573.15 ([M+Na]⁺)411.1020Loss of glucose (162.05 Da)

Note: These are hypothetical values and must be optimized empirically.

Visualizations

Jasmonate Signaling Pathway

The biosynthesis and signaling of jasmonates, the class of compounds to which Jasmosides belong, is a complex process involving multiple cellular compartments and regulatory proteins.

Jasmonate_Signaling membrane Membrane Lipids alpha_linolenic α-Linolenic Acid membrane->alpha_linolenic PLA opda 12-oxo-PDA (OPDA) alpha_linolenic->opda LOX, AOS, AOC (Chloroplast) ja Jasmonic Acid (JA) opda->ja OPR3, β-oxidation (Peroxisome) ja_ile JA-Isoleucine (JA-Ile) (Bioactive Form) ja->ja_ile JAR1 (Cytoplasm) scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 binds to coi1 COI1 coi1->scf_coi1 jaz JAZ Proteins (Repressors) scf_coi1->jaz myc2 MYC2/TFs (Transcription Factors) jaz->myc2 represses degradation 26S Proteasome Degradation jaz->degradation genes JA-Responsive Genes myc2->genes activates response Defense & Growth Responses genes->response

Caption: The Jasmonate biosynthesis and core signaling pathway in plants.

General LC-MS Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common LC-MS issues.

LCMS_Troubleshooting start Problem Encountered (e.g., No Peak, Poor Shape) check_lc Check LC System start->check_lc check_ms Check MS System start->check_ms check_sample Check Sample Prep start->check_sample lc_params Mobile Phase? Pressure OK? Column OK? check_lc->lc_params ms_params Tuning/Calibration OK? Source Parameters OK? Polarity Correct? check_ms->ms_params sample_params Extraction Recovery? Concentration OK? Degradation? check_sample->sample_params resolve_lc Prepare Fresh Mobile Phase Check for Leaks Flush/Replace Column lc_params->resolve_lc No end Problem Resolved lc_params->end Yes resolve_ms Tune/Calibrate MS Optimize Source Switch Polarity ms_params->resolve_ms No ms_params->end Yes resolve_sample Optimize SPE Concentrate/Dilute Use Fresh Sample sample_params->resolve_sample No sample_params->end Yes resolve_lc->end resolve_ms->end resolve_sample->end

Caption: A logical workflow for troubleshooting common LC-MS analysis issues.

Enhancing Jasmoside production in plants through elicitor concentration optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing jasmoside production in plants through elicitor concentration optimization.

Frequently Asked Questions (FAQs)

Q1: What are jasmonides and why are they important?

A1: Jasmonides, including jasmonic acid (JA) and its derivatives like methyl jasmonate (MeJA), are lipid-derived plant hormones that play a crucial role in regulating plant growth, development, and defense mechanisms against biotic and abiotic stresses.[1][2][3] They are key signaling molecules that can trigger the production of a wide range of secondary metabolites, many of which have significant pharmaceutical and agricultural applications.[4][5][6]

Q2: What is an "elicitor" and how does it enhance this compound production?

A2: An elicitor is a substance that, when introduced to a plant system in small concentrations, stimulates a defense response, leading to the enhanced biosynthesis of secondary metabolites.[7][8] Elicitors like MeJA mimic stress signals, activating the jasmonate signaling pathway.[9] This pathway involves the perception of the signal by receptors, leading to the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins.[1][10] This, in turn, activates transcription factors that upregulate the expression of genes involved in the biosynthesis of jasmonides and other defense-related compounds.[10][11]

Q3: What is the optimal concentration of Methyl Jasmonate (MeJA) for inducing secondary metabolite production?

A3: The optimal concentration of MeJA is highly dependent on the plant species, the specific cell line, and the culture conditions.[12] However, concentrations in the range of 10 µM to 100 µM have been reported to be effective for inducing the production of various secondary metabolites.[13] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup, as high concentrations can be toxic to the plant cells.[12][13]

Q4: When is the best time to add the elicitor to my plant cell culture?

A4: The timing of elicitor addition is a critical factor, as the responsiveness of cells to elicitors is often dependent on the growth phase.[13] For many cell cultures, the exponential growth phase is the optimal time for elicitation. For instance, in some Catharanthus roseus cell cultures, adding the elicitor on day 6 of the culture cycle has been found to be optimal for maximizing ajmalicine (B1678821) production.[13]

Q5: How long should the plant cells be exposed to the elicitor?

A5: The duration of exposure to an elicitor can significantly impact the yield of the target secondary metabolite. The peak accumulation of a compound is a time-dependent process.[12] It is recommended to conduct a time-course experiment, harvesting plant material at various time points after elicitation (e.g., 24, 48, 72, and 96 hours) to determine the optimal incubation time for your specific system.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or low induction of target secondary metabolites after elicitor treatment. 1. Suboptimal Elicitor Concentration: The concentration of the elicitor may be too low to induce a response or too high, causing toxicity.[12][13] 2. Incorrect Timing of Elicitation: The elicitor was added at a suboptimal growth phase of the cell culture.[13] 3. Inadequate Incubation Time: The time after elicitation may not be sufficient for the accumulation of the target metabolite.[12] 4. Ineffective Application Method: The method of application may not ensure proper uptake of the elicitor.[12]1. Optimize Elicitor Concentration: Conduct a dose-response experiment with a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM).[12] 2. Optimize Elicitation Timing: Test the addition of the elicitor at different growth phases (e.g., early-log, mid-log, stationary).[13] 3. Perform a Time-Course Experiment: Harvest samples at multiple time points post-elicitation (e.g., 24, 48, 72, 96 hours) to identify the peak production time.[12] 4. Standardize Application Method: Ensure even and thorough application. For sprays, use a fine mist; for cultures, ensure proper mixing.[12]
High variability in results between experimental replicates. 1. Inconsistent Elicitor Application: Uneven application of the elicitor solution.[12] 2. Inhomogeneous Plant Material: Variations in the age, developmental stage, or health of the plants or cell cultures.[12] 3. Environmental Fluctuations: Inconsistent light, temperature, or humidity conditions.[12]1. Standardize Application Protocol: Use precise volumes and ensure consistent coverage for each replicate.[12] 2. Use Uniform Plant Material: Select plants or cell cultures of the same age and developmental stage. Ensure they are healthy and grown under identical conditions. 3. Maintain Consistent Environmental Conditions: Use controlled environment chambers or incubators to ensure uniform conditions for all replicates.[12]
Phytotoxicity observed after elicitor treatment (e.g., cell browning, necrosis, stunted growth). 1. Elicitor Concentration is Too High: High concentrations of elicitors like MeJA can be toxic to plant cells.[12] 2. Solvent Toxicity: If the elicitor is dissolved in a solvent (e.g., ethanol), the final concentration of the solvent in the culture medium may be toxic.[12][13]1. Reduce Elicitor Concentration: Refer to your dose-response study and select a concentration that provides a good yield without causing significant stress.[12] 2. Minimize Solvent Concentration: Ensure the final solvent concentration is non-toxic (typically below 1% for ethanol). Run a solvent-only control to verify.[12]

Data on Elicitor Concentration Optimization

The following tables summarize quantitative data from various studies on the effect of Methyl Jasmonate (MeJA) concentration on the production of different secondary metabolites.

Table 1: Effect of MeJA Concentration on Ajmalicine Production in Catharanthus roseus Cell Cultures

MeJA Concentration (µM)Ajmalicine Yield Increase (Fold Change)Reference
10Significant Increase[13]
501.4[14]
100Significant Increase[13]

Note: "Significant Increase" indicates a substantial rise in production as reported in the study, without a specific fold change mentioned.

Table 2: Effect of MeJA Concentration on Centelloside Production in Centella asiatica Shoot Cultures

MeJA ConcentrationAsiaticoside Increase (Fold Change)Madecassoside Increase (Fold Change)Total Centellosides Increase (Fold Change)Reference
Not Specified3.55.64.1[15]

Table 3: Effect of MeJA Concentration on Rutin Production in Centella asiatica Shoot Cultures

MeJA ConcentrationRutin Increase (Fold Change)Reference
Not Specified4.3[15]

Experimental Protocols

Protocol 1: Dose-Response Experiment for Elicitor Concentration Optimization
  • Prepare Elicitor Stock Solution:

    • Dissolve Methyl Jasmonate (MeJA) in a suitable solvent like ethanol (B145695) to create a concentrated stock solution (e.g., 100 mM).[12]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[13]

  • Culture Preparation:

    • Initiate your plant cell suspension cultures or grow your plants under standardized conditions.

    • Ensure you have enough flasks or plants for all treatment groups and controls, with at least three biological replicates per group.

  • Elicitation:

    • At the optimal growth stage (e.g., mid-exponential phase), add the filter-sterilized MeJA stock solution to the cultures to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250 µM).

    • Include a "no elicitor" control and a "solvent only" control to account for any effects of the solvent.[13]

  • Incubation:

    • Return the cultures to the incubator or growth chamber and maintain the same environmental conditions.

  • Harvesting and Analysis:

    • Harvest the cells and/or medium at a predetermined time point (e.g., 72 hours post-elicitation).

    • Extract the target secondary metabolites using an appropriate solvent.

    • Quantify the metabolites using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]

Protocol 2: Time-Course Experiment for Determining Optimal Harvest Time
  • Prepare Elicitor and Cultures:

    • Follow steps 1 and 2 from Protocol 1.

  • Elicitation:

    • Add the elicitor at the predetermined optimal concentration to all experimental flasks. Include control groups as in Protocol 1.

  • Harvesting at Different Time Points:

    • Harvest a set of replicates (including controls) at various time points after elicitation (e.g., 0, 24, 48, 72, 96 hours).[12]

  • Analysis:

    • Extract and quantify the target secondary metabolites from each time point as described in step 5 of Protocol 1.

    • Plot the metabolite concentration against time to determine the point of maximum accumulation.

Visualizations

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Stress_Signal Stress Signal (e.g., Elicitor, Wounding) JA_Biosynthesis JA Biosynthesis Stress_Signal->JA_Biosynthesis JA_Ile JA-Ile (Bioactive Jasmonate) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates Secondary_Metabolites Secondary Metabolite Production JA_Responsive_Genes->Secondary_Metabolites

Caption: The core jasmonate signaling pathway.

Elicitation_Workflow Start Start Prepare_Cultures Prepare Plant/Cell Cultures Start->Prepare_Cultures Dose_Response Dose-Response Experiment Prepare_Cultures->Dose_Response Time_Course Time-Course Experiment Dose_Response->Time_Course No (Known Optimal Dose) Add_Elicitor_Dose Add Varying Elicitor Concentrations Dose_Response->Add_Elicitor_Dose Yes Add_Elicitor_Time Add Optimal Elicitor Concentration Time_Course->Add_Elicitor_Time Yes Incubate_Fixed Incubate for Fixed Time Add_Elicitor_Dose->Incubate_Fixed Incubate_Varying Harvest at Varying Time Points Add_Elicitor_Time->Incubate_Varying Harvest_Extract Harvest and Extract Metabolites Incubate_Fixed->Harvest_Extract Quantify Quantify Metabolites (e.g., HPLC) Incubate_Varying->Quantify Harvest_Extract->Quantify Analyze_Dose Determine Optimal Concentration Quantify->Analyze_Dose Analyze_Time Determine Optimal Harvest Time Quantify->Analyze_Time Analyze_Dose->Time_Course End End Analyze_Time->End

Caption: Experimental workflow for optimizing elicitor concentration and timing.

References

Refinement of Jasmoside purification protocols using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Jasmoside Purification

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of this compound, a secoiridoid glucoside, using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What type of column is most suitable for this compound purification?

A1: For the primary purification of this compound from a crude plant extract, normal-phase silica (B1680970) gel (230-400 mesh) column chromatography is commonly employed. For final polishing and high-resolution separation, reversed-phase (C18) chromatography, including preparative HPLC, is often used.[1][2] The choice depends on the polarity of the crude mixture and the impurities present.

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation of this compound from other compounds in your mixture. This is determined by running preliminary Thin Layer Chromatography (TLC) plates. For normal-phase silica gel, solvent systems are typically gradients of a non-polar solvent (like chloroform (B151607) or ethyl acetate) and a polar solvent (like methanol).[1][3] Aim for a solvent mixture that gives this compound an Rf value between 0.2 and 0.4 for optimal separation on a column.

Q3: How can I monitor the column fractions to find this compound?

A3: Fractions should be monitored using TLC. Spot a small amount from each collected fraction onto a TLC plate and develop it in the same solvent system used for the column elution. After development, the spots can be visualized. Since this compound has low UV absorbance, a staining reagent is often necessary. Anisaldehyde-sulfuric acid reagent followed by gentle heating is effective for visualizing iridoid glycosides like this compound.[4] Fractions containing the compound with the target Rf value are then combined.

Q4: What is the difference between wet and dry loading, and which should I use?

A4:

  • Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully pipetted onto the top of the column bed.[5] This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: The sample is first dissolved in a volatile solvent (e.g., methanol), then adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry, free-flowing powder, which is then carefully added to the top of the column.[5][6] Dry loading is highly recommended for samples that have poor solubility in the starting mobile phase, as it prevents dissolution issues at the column head and often leads to better separation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound will not elute from the column (stuck at the origin). The mobile phase is not polar enough. This compound is a polar glycoside and requires a sufficiently polar solvent to move through the silica gel.1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.[6] For very polar compounds, a system like dichloromethane/methanol (B129727) is often effective. 2. Add Modifiers: For acidic compounds like this compound, adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase can improve elution and peak shape.[6][7] 3. Consider Reversed-Phase: If the compound is extremely polar, switch to reversed-phase (C18) chromatography where polar compounds elute earlier.[6][8]
Poor separation of compounds (overlapping bands/peaks). 1. Improper Solvent System: The polarity of the eluent may be too high, causing all compounds to elute too quickly. 2. Column Overload: Too much sample was loaded onto the column. 3. Poor Column Packing: Cracks, channels, or air bubbles in the stationary phase lead to uneven solvent flow.1. Optimize Mobile Phase: Use a less polar solvent system. A shallower gradient (slower increase in polarity) will improve resolution. 2. Reduce Sample Load: Use a smaller amount of crude material or a larger column. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[9][10]
Streaking or "tailing" of the compound band. 1. Compound Degradation: this compound may be degrading on the acidic surface of the silica gel.[6] 2. Inappropriate Solvent: The compound may have poor solubility in the chosen mobile phase. 3. Column Overload: Too much sample was loaded.1. Test for Stability: Spot the compound on a TLC plate, wait 30-60 minutes, and then develop it to see if degradation spots appear.[6] If so, consider using deactivated (neutral) silica or a different stationary phase like alumina. 2. Increase Elution Strength: Once the compound starts eluting, a slight increase in solvent polarity can help sharpen the tailing end of the band.[11]
Low or no recovery of this compound from the column. 1. Compound Degradation: The compound may have completely decomposed on the column.[11] 2. Irreversible Adsorption: The compound is too strongly bound to the stationary phase. 3. Dilute Fractions: The compound did elute, but is spread across so many fractions that it is undetectable by TLC.[11]1. Check for Stability: Perform a TLC stability test as described above.[6][11] 2. Use a More Polar Eluent: Flush the column with a very strong solvent (e.g., 10-20% methanol in chloroform/DCM) to wash out any remaining material. 3. Combine and Concentrate: Combine all fractions where the compound was expected to elute and concentrate them on a rotary evaporator before re-analyzing by TLC.[11]

Experimental Protocol: Purification of this compound

This protocol is a general guideline for the purification of this compound from a plant extract using normal-phase silica gel column chromatography.

1. Preparation of the Crude Extract:

  • Air-dry and powder the plant material (e.g., leaves or flowers of a Jasminum species).[3][12]

  • Perform an extraction using a solvent such as methanol or ethanol.[13][14]

  • Concentrate the extract under reduced pressure to obtain the crude residue.

2. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude extract in methanol.

  • Spot the solution on a silica gel TLC plate (Silica gel 60 F254).

  • Test various solvent systems. A good starting point for iridoid glycosides is a gradient of Chloroform:Methanol or Ethyl Acetate:Methanol.

  • The optimal system should place the this compound spot at an Rf of approximately 0.3.

3. Column Packing:

  • Select an appropriate size glass column.

  • Plug the bottom outlet with a small piece of cotton or glass wool.[10]

  • Add a small layer (~1 cm) of sand.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent.[9]

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and to dislodge air bubbles.[10]

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Add another layer of sand (~1 cm) on top of the silica bed to prevent disturbance during sample loading.[5]

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude extract in a minimal amount of a volatile solvent like methanol.

  • Add silica gel (approximately 10-20 times the mass of the extract) to this solution.[5][6]

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

  • Carefully and evenly add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Begin elution, collecting the eluent in numbered test tubes or flasks.

  • Gradually increase the polarity of the mobile phase according to your TLC trials (gradient elution). For example, start with 100:1 Chloroform:Methanol, then move to 50:1, 20:1, 10:1, etc.

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

6. Fraction Analysis:

  • Analyze the collected fractions by TLC as described above.

  • Combine the fractions that contain pure this compound.

  • Evaporate the solvent from the combined fractions to yield the purified compound.

Data Presentation: Typical Purification Parameters

Table 1: Normal-Phase Column Chromatography Parameters

Parameter Description / Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Chloroform (CHCl₃) and Methanol (CH₃OH) or Ethyl Acetate and Methanol
Example Gradient Start with 100:1 (CHCl₃:CH₃OH), gradually increasing polarity to 5:1
Loading Technique Dry loading of crude extract adsorbed onto silica gel is recommended

| Fraction Monitoring | TLC on Silica gel 60 F₂₅₄ plates, visualized with anisaldehyde-sulfuric acid stain |

Table 2: Reversed-Phase HPLC Parameters (for final purification)

Parameter Description / Value
Stationary Phase RP-18 silica gel (C18 column)
Mobile Phase Isocratic or gradient mixture of Water (H₂O) and Acetonitrile (CH₃CN) or Methanol (CH₃OH)
Example Eluent 40-60% Methanol in Water[13]

| Detection | UV detector (if applicable) or collection of all fractions for analysis |

Visualizations

Jasmoside_Purification_Workflow Start Crude Plant Extract Prep Sample Preparation (Adsorption onto Silica) Start->Prep Dry Loading Method Column Silica Gel Column Chromatography Prep->Column Load Sample Elution Gradient Elution (e.g., CHCl₃:MeOH) Column->Elution Collection Fraction Collection Elution->Collection TLC TLC Analysis of Fractions Collection->TLC Monitor Purity Combine Combine Pure Fractions TLC->Combine Identify Target Evap Solvent Evaporation Combine->Evap End Purified this compound Evap->End

Caption: Workflow for this compound purification via column chromatography.

References

Minimizing degradation of Jasmoside during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Jasmoside during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a secoiridoid glucoside found in various Jasminum species.[1][2][3] Like many natural products, particularly glycosides, it can be susceptible to degradation under various physical and chemical conditions. Ensuring its stability is crucial for accurate quantification, consistent biological activity assessment, and the overall integrity of research and drug development outcomes.[4]

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of related iridoid glycosides and principles of forced degradation studies, the primary factors that can cause this compound degradation include:

  • pH: Both acidic and alkaline conditions can lead to hydrolysis of the glycosidic bond or other labile functional groups.[5][6]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[7]

  • Light: Exposure to UV or high-intensity visible light can induce photolytic degradation.[5]

  • Oxidizing Agents: The presence of oxidizing agents can lead to chemical modification of the molecule.[6]

  • Enzymatic Activity: If samples are not properly handled, endogenous plant enzymes can degrade this compound during extraction.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound standards and samples should be stored under the following conditions:

  • Solid Form: Store as a solid or lyophilized powder at -20°C or lower in a tightly sealed, amber vial to protect from light and moisture.

  • In Solution: If storage in solution is necessary, use a non-reactive, anhydrous solvent such as acetonitrile (B52724) or methanol (B129727). Prepare fresh solutions for immediate use whenever possible. For short-term storage, keep solutions at -20°C. For long-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for dissolving and storing this compound?

Methanol and acetonitrile are commonly used solvents for the extraction and analysis of jasmonates and are good choices for this compound.[4][8] For chromatographic purposes, the mobile phase composition, often a mixture of acetonitrile or methanol and water (with or without a modifier like formic acid), should be considered.[9][10] Avoid reactive solvents or those containing impurities that could promote degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound after extraction Incomplete extraction from the plant matrix.Optimize the extraction solvent and method. A common starting point is 80% methanol or acetonitrile.[4] Consider using techniques like sonication or homogenization to improve extraction efficiency.
Degradation during extraction.Perform extraction at low temperatures (e.g., on ice) to minimize enzymatic and thermal degradation. Immediately process or freeze-dry the extract.
Appearance of unknown peaks in chromatograms of stored samples Degradation of this compound.Review storage conditions. Ensure samples are protected from light, stored at an appropriate low temperature, and that the solvent is of high purity and anhydrous. Consider performing a forced degradation study to identify potential degradation products.[11][12]
Inconsistent quantification results between sample preparations Variability in sample handling and preparation.Standardize the entire workflow from sample collection to analysis. Use internal standards to correct for variations in extraction efficiency and instrument response.[13]
Loss of this compound in reconstituted samples after solvent evaporation Adsorption to the container surface.Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes. Reconstitute in a solvent that fully solubilizes this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound from plant tissues, such as leaves or flowers.

Materials:

  • Fresh or freeze-dried plant material

  • Liquid nitrogen

  • 80% Methanol (HPLC grade)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Weigh approximately 100 mg of fresh plant material and immediately freeze in liquid nitrogen to quench enzymatic activity. For dried material, use about 20 mg.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold 80% methanol.

  • Vortex the mixture vigorously for 1 minute and then incubate at 4°C for 30 minutes with occasional shaking.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • For further purification and concentration, the extract can be passed through a C18 SPE cartridge.[8]

    • Condition the cartridge with methanol followed by water.

    • Load the extract.

    • Wash with water to remove polar impurities.

    • Elute this compound with methanol or acetonitrile.

  • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator at a low temperature.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for analysis.

Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol provides a starting point for the quantitative analysis of this compound using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.[9][14]

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. An example is: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for jasmonates.[13]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. These transitions would need to be determined by infusing a pure standard of this compound.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Stressed Conditions

The following table illustrates how data from a forced degradation study could be presented. The values are for illustrative purposes only and do not represent actual experimental data. The goal of such a study is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[7]

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl) 24 hours60°C15.2%Aglycone, hydrolyzed side chains
Base Hydrolysis (0.1 M NaOH) 8 hours40°C18.5%Epimers, hydrolyzed esters
Oxidation (3% H₂O₂) 24 hours25°C9.8%Oxidized derivatives
Thermal Degradation 48 hours80°C12.4%Various thermal degradants
Photodegradation (UV light) 72 hours25°C7.5%Photolytic products

Visualizations

This compound Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic conditions.

Hypothetical this compound Degradation Pathway This compound This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) This compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) This compound->Base Aglycone Aglycone Acid->Aglycone Glycosidic bond cleavage Glucose Glucose Acid->Glucose Epimers Epimers Base->Epimers Epimerization Other Other Degradants Base->Other

Caption: Hypothetical degradation of this compound under acidic and basic conditions.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow from sample preparation to data analysis for this compound quantification.

Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest Sample Harvesting (e.g., Jasminum leaves) Freeze Flash Freezing (Liquid N2) Harvest->Freeze Grind Homogenization Freeze->Grind Extract Solvent Extraction (e.g., 80% MeOH) Grind->Extract Purify SPE Purification (Optional) Extract->Purify HPLC HPLC-MS/MS Analysis Purify->HPLC Data Data Acquisition (MRM Mode) HPLC->Data Quant Quantification (Calibration Curve) Data->Quant Report Reporting Quant->Report

Caption: General experimental workflow for the quantification of this compound.

References

Addressing poor peak shape and resolution in HPLC analysis of Jasmoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Jasmoside and related glycosidic compounds.

Troubleshooting Guide: Poor Peak Shape and Resolution

Poor peak shape and inadequate resolution are common hurdles in HPLC analysis. This guide provides a systematic approach to identifying and resolving these issues.

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TroubleshootingWorkflow cluster_start cluster_end Start Start: Poor Peak Shape or Resolution Peak_Tailing Peak Tailing? Start->Peak_Tailing Peak_Fronting Peak Fronting? Peak_Tailing->Peak_Fronting No Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Peak_Tailing->Adjust_pH Peak_Tailing->Adjust_pH End_Capped_Column Use End-Capped Column Peak_Tailing->End_Capped_Column Reduce_Sample_Load Reduce Sample Concentration/ Injection Volume Peak_Tailing->Reduce_Sample_Load Broad_Peaks Broad Peaks? Peak_Fronting->Broad_Peaks No Solvent_Mismatch Match Sample Solvent to Mobile Phase Peak_Fronting->Solvent_Mismatch Yes Peak_Fronting->Solvent_Mismatch Reduce_Load_Fronting Reduce Sample Concentration/ Injection Volume Peak_Fronting->Reduce_Load_Fronting Poor_Resolution Poor Resolution? Broad_Peaks->Poor_Resolution No Optimize_Flow_Rate Optimize Flow Rate (Typically Lower) Broad_Peaks->Optimize_Flow_Rate Yes Broad_Peaks->Optimize_Flow_Rate Check_Dead_Volume Check for System Dead Volume Broad_Peaks->Check_Dead_Volume Increase_Temperature Increase Column Temperature Broad_Peaks->Increase_Temperature Optimize_Mobile_Phase Optimize Mobile Phase Strength/Composition Poor_Resolution->Optimize_Mobile_Phase Poor_Resolution->Optimize_Mobile_Phase Gradient_Slope Adjust Gradient Slope (Shallower) Poor_Resolution->Gradient_Slope Longer_Column Use Longer Column or Smaller Particle Size Poor_Resolution->Longer_Column End Problem Resolved Adjust_pH->End End_Capped_Column->End Reduce_Sample_Load->End Solvent_Mismatch->End Reduce_Load_Fronting->End Optimize_Flow_Rate->End Check_Dead_Volume->End Increase_Temperature->End Optimize_Mobile_Phase->End Gradient_Slope->End Longer_Column->End

Caption: Troubleshooting workflow for poor peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the likely causes and solutions?

A1: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing polar compounds like glycosides.[1] This often indicates secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with polar functional groups on this compound.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to 2.5-3.5 with an additive like 0.1% formic or phosphoric acid can suppress the ionization of silanol groups, minimizing these interactions.[1][2]

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column designed to minimize silanol activity.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.[1]

  • Column Contamination: Accumulation of contaminants can create active sites that cause tailing.

Q2: I am observing peak fronting for my this compound analysis. What could be the reason?

A2: Peak fronting, an asymmetry with a leading edge, can be caused by:

  • High Sample Concentration or Volume: Similar to peak tailing, overloading the column can lead to fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

Q3: My peaks are broad, leading to poor resolution. How can I improve this?

A3: Broad peaks can result from several factors related to the column, mobile phase, and overall system.

  • Sub-optimal Flow Rate: A flow rate that is too high can reduce separation efficiency.

    • Solution: Try reducing the flow rate.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a narrow internal diameter and keep lengths as short as possible.

  • Column Temperature: Lower temperatures can increase mobile phase viscosity, leading to broader peaks.

    • Solution: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape.[3]

Q4: How can I improve the resolution between this compound and other closely eluting peaks?

A4: Improving resolution requires optimizing the separation conditions to increase the distance between peak centers or decrease peak width.

  • Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to water can significantly impact selectivity.

  • Use a Gradient Elution: A shallower gradient can improve the separation of closely eluting compounds.[2]

  • Change the Column: Using a longer column or a column packed with smaller particles will increase the column efficiency and, consequently, the resolution.

Q5: What are the best practices for sample and mobile phase preparation for this compound analysis?

A5: Proper preparation is crucial for reproducible results and to prevent column contamination.

  • Sample Preparation: Iridoid glycosides are often extracted from plant material using methanol or ethanol (B145695) solutions.[2][4] It is essential to filter the final sample extract through a 0.22 or 0.45 µm filter before injection to remove particulates.[1]

  • Mobile Phase Preparation: Use HPLC-grade solvents and freshly prepared aqueous phases. Degas the mobile phase to prevent bubble formation in the pump and detector, which can cause baseline noise and flow rate instability.[5]

Q6: How stable is this compound in solution?

A6: While specific stability data for this compound is limited, studies on other iridoid glycosides have shown that they can be susceptible to degradation under certain conditions. Stability can be affected by pH and temperature.[4][6] Some iridoid glycosides show instability in strong alkaline or acidic conditions and at high temperatures.[4][6] It is recommended to store standard solutions and prepared samples at low temperatures and protected from light.

Data Presentation: HPLC Parameters for Iridoid Glycoside Analysis

The following table summarizes typical HPLC parameters used for the analysis of iridoid glycosides, which can serve as a starting point for developing a method for this compound.

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile or Methanol and Water[2][7]
with 0.1% Formic or Phosphoric Acid[2]
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 - 40 °C[3]
Detection Wavelength ~240 nm[2]
Injection Volume 10 - 20 µL

Experimental Protocols

This section provides a detailed methodology for a representative HPLC analysis of iridoid glycosides. This protocol should be adapted and optimized for the specific analysis of this compound.

Objective: To quantify iridoid glycosides in a sample extract.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or phosphoric acid)

  • Sample containing this compound, accurately weighed and extracted

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Extract the sample containing this compound using an appropriate method (e.g., ultrasonic extraction with 60% methanol).[4]

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Set the column temperature to 35°C.[2]

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Set the flow rate to 1.0 mL/min.[2]

    • Set the UV detector to the appropriate wavelength (e.g., 240 nm).[2]

    • Use a gradient elution program, for example:

      • 0-10 min: 10-30% B

      • 10-25 min: 30-60% B

      • 25-30 min: 60-10% B (return to initial conditions)

      • 30-40 min: 10% B (re-equilibration)

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualization of HPLC Parameter Relationships

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HPLC_Parameters cluster_parameters Adjustable HPLC Parameters cluster_effects Effects on Chromatography MobilePhase Mobile Phase (Strength, pH, Additives) PeakShape Peak Shape (Symmetry) MobilePhase->PeakShape Affects Tailing Resolution Resolution (Separation) MobilePhase->Resolution Affects Selectivity RetentionTime Retention Time MobilePhase->RetentionTime Strongly Affects Column Column (Length, Particle Size, Chemistry) Column->PeakShape Affects Efficiency Column->Resolution Strongly Affects FlowRate Flow Rate FlowRate->PeakShape Affects Broadening FlowRate->Resolution FlowRate->RetentionTime Temperature Temperature Temperature->PeakShape Affects Efficiency Temperature->Resolution Temperature->RetentionTime Injection Injection Volume/ Concentration Injection->PeakShape Affects Tailing/ Fronting

Caption: Relationship between HPLC parameters and chromatographic results.

References

Increasing the efficiency of Jasmoside synthesis in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the efficiency of Jasmoside synthesis in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental pathway for this compound biosynthesis in vitro?

A: this compound biosynthesis primarily follows the octadecanoid pathway, which begins in the plastids and concludes in the peroxisomes. The process starts with the liberation of α-linolenic acid (18:3) from plastid membranes.[1][2] This is followed by a series of enzymatic reactions catalyzed by 13-lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) to produce the intermediate 12-oxophytodienoic acid (OPDA).[1][3][4] OPDA is then transported to the peroxisome, where it is reduced by OPDA reductase3 (OPR3) and undergoes β-oxidation to form jasmonic acid (JA).[3] The bioactive form is typically a conjugate, such as jasmonoyl-isoleucine (JA-Ile), which is formed in the final step.[4]

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Jasmonate_Biosynthesis_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha_linolenic α-Linolenic Acid (18:3) HPOT 13-HPOT alpha_linolenic->HPOT  LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide  AOS OPDA 12-oxophytodienoic acid (OPDA) Allene_Oxide->OPDA  AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8 OPDA_p->OPC8  OPR3 JA Jasmonic Acid (JA) OPC8->JA  β-oxidation JA_c JA JA->JA_c Transport JA_Ile JA-Isoleucine (Bioactive) JA_c->JA_Ile  JAR1

Caption: The Jasmonate Biosynthesis Pathway.

Q2: My this compound yield is consistently low. What is the most effective strategy to increase it?

A: The most widely recognized and effective strategy for enhancing the production of secondary metabolites like Jasmosides in vitro is elicitation .[5][6] Elicitors are molecules that trigger a defense response in plant cells, which often includes the upregulation of secondary metabolite biosynthesis pathways.[7] Exogenous application of jasmonates, particularly Methyl Jasmonate (MeJA), has been extensively reported to significantly boost the production of various phytochemicals in adventitious root, callus, and cell suspension cultures.[5][8]

Q3: Which elicitors are most effective, and at what concentrations?

A: Methyl Jasmonate (MeJA) and Salicylic (B10762653) Acid (SA) are the most powerful and commonly used elicitors for enhancing secondary metabolite production.[8][9] The optimal concentration and exposure time are critical parameters that must be determined empirically for each specific cell line and target compound.[6][9] For example, in one study on Glycyrrhiza inflata hairy roots, 100 μM of MeJA was found to be most efficient.[8] It is crucial to perform a dose-response study to find the ideal concentration that maximizes yield without causing excessive cell death.

Q4: I added an elicitor, and now my culture is turning brown and growth has slowed. What should I do?

A: This is a common observation. Elicitors induce stress responses, which can lead to growth inhibition and the production of phenolic compounds that oxidize and cause browning.[10] This indicates that the elicitor is active, but the concentration or exposure duration may be too high, leading to cytotoxicity.

  • Troubleshooting Steps:

    • Reduce Elicitor Concentration: Halve the concentration in your next experiment and create a dilution series to find the optimal balance between elicitation and cell viability.

    • Shorten Exposure Time: Instead of continuous exposure, try a pulse treatment (e.g., 24-72 hours) before harvesting.[8]

    • Optimize Harvest Time: The peak accumulation of the target compound may occur shortly after elicitation, even as the culture's health appears to decline. Harvest cells at different time points post-elicitation (e.g., 24, 48, 72, 96 hours) to determine the window of maximum production.

Troubleshooting Guide

Problem: Low or No Detectable this compound Production

This is the most common issue faced by researchers. A systematic approach is required to identify the bottleneck.

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Troubleshooting_Low_Yield Start Low this compound Yield CheckCulture Is the cell culture healthy and in the correct growth phase? Start->CheckCulture CheckElicitor Is the elicitation strategy optimized? CheckCulture->CheckElicitor Yes Sol_Culture Solution: - Use cells from exponential growth phase. - Check media for nutrient depletion. - Ensure culture is not contaminated. CheckCulture->Sol_Culture No CheckConditions Are physical culture conditions optimal? CheckElicitor->CheckConditions Yes Sol_Elicitor Solution: - Perform dose-response curve for elicitor (e.g., MeJA). - Optimize timing of elicitor addition. - Test different elicitors (MeJA, SA, Yeast Extract). CheckElicitor->Sol_Elicitor No Sol_Conditions Solution: - Optimize photoperiod and light quality. - Adjust temperature (typically 20-27°C). - Optimize media components (e.g., sucrose (B13894) concentration). CheckConditions->Sol_Conditions No

Caption: Troubleshooting Decision Tree for Low this compound Yield.

Data on Elicitation and Culture Conditions

Quantitative data from various studies are summarized below to provide a starting point for experimental design.

Table 1: Summary of Elicitors and Their Effects on Secondary Metabolite Production

ElicitorPlant SystemConcentrationKey Finding
Methyl Jasmonate (MeJA)Glycyrrhiza inflata hairy roots100 μMEnhanced glycyrrhizin (B1671929) production significantly.[8]
Methyl Jasmonate (MeJA)Ajuga bracteosa root suspensionNot specifiedIncreased phenolic and flavonoid content.[6]
Salicylic Acid (SA)General medicinal plantsVariesKnown to induce systemic acquired resistance and elevate synthesis of secondary metabolites.[9]
Yeast ExtractGlycyrrhiza inflata hairy rootsNot specifiedStudied as an effective elicitor for glycyrrhizin production.[8]
ChitosanGlycyrrhiza inflata hairy rootsNot specifiedInvestigated as an elicitor for enhancing secondary metabolites.[8]

Table 2: Influence of Culture Conditions on Jasmonate-Related Compound Yield

ParameterPlant SystemOptimal ConditionObserved Effect
Sucrose ConcentrationGlycyrrhiza inflata hairy roots6% (w/v)Optimal for both growth and glycyrrhizin accumulation.[8]
PhotoperiodJasminum officinale callus6 hoursProduced the highest Jasmone level (0.17%).[11]
TemperatureGeneral in vitro cultures20-27°CGenerally preferred range for physiological processes.[12]
Light QualityGeneral in vitro culturesMix of Red & Blue LEDsCan support better growth than standard fluorescent lights, though the ratio is species-dependent.[12]

Experimental Protocols

Protocol: General Method for Elicitation in Plant Cell Suspension Culture

This protocol provides a general workflow for using an elicitor like Methyl Jasmonate (MeJA) to increase this compound production.

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Elicitation_Workflow cluster_workflow Experimental Workflow A 1. Establish Healthy Cell Suspension Culture (Reach exponential growth phase) B 2. Prepare Elicitor Stock Solution (e.g., MeJA in ethanol (B145695) or DMSO) A->B C 3. Add Elicitor to Culture (Aseptically add to final desired concentration) B->C D 4. Incubate Under Controlled Conditions (Typically 24-96 hours) C->D E 5. Harvest Cells (Separate cells from media via filtration) D->E F 6. Extraction & Analysis (e.g., Solvent extraction followed by HPLC/GC-MS) E->F

Caption: General Experimental Workflow for Elicitation.

Methodology:

  • Culture Preparation:

    • Initiate and subculture your desired plant cell line in a suitable liquid medium (e.g., Murashige and Skoog) until a stable, healthy suspension is achieved.

    • Use cultures that are in the mid-to-late exponential growth phase for elicitation experiments, as this is often when metabolic activity is highest.

  • Elicitor Preparation:

    • Prepare a sterile stock solution of your chosen elicitor (e.g., 100 mM Methyl Jasmonate in 70% ethanol).

    • Perform serial dilutions to create a range of concentrations for testing (e.g., 10 µM, 50 µM, 100 µM, 200 µM). A control group receiving only the solvent (e.g., ethanol) is mandatory.

  • Elicitation:

    • Aseptically add the elicitor solution to the cell suspension flasks to achieve the final desired concentrations.

    • Swirl the flasks gently to ensure even distribution.

  • Incubation and Harvesting:

    • Return the flasks to the incubator/shaker under standard growth conditions (e.g., 25°C, 120 rpm, specific photoperiod).[11][12]

    • Harvest the cells at predetermined time points (e.g., 48 and 72 hours post-elicitation) by vacuum filtration, separating the biomass from the culture medium.[8]

    • Freeze the collected biomass immediately in liquid nitrogen and store at -80°C until extraction.

  • Extraction and Analysis:

    • Lyophilize (freeze-dry) the cell biomass to determine dry weight.

    • Perform a solvent-based extraction (e.g., using ethyl acetate (B1210297) or methanol) to isolate the secondary metabolites.

    • Analyze the crude extract using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound yield.

References

Validation & Comparative

Validating the Anti-inflammatory Properties of Jasmoside in Cell-based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory properties of Jasmoside, an iridoid glycoside, using common cell-based assays. Due to the limited availability of direct quantitative data for this compound in the public domain, this document utilizes data from structurally and functionally related iridoid glycosides and other relevant anti-inflammatory compounds to illustrate the validation process. This approach offers a robust template for researchers to design and interpret their own experiments with this compound.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Natural products are a promising source of novel anti-inflammatory agents. This compound, an iridoid glycoside, has been identified as a potential candidate. This guide outlines the standard cell-based assays and methodologies required to validate its anti-inflammatory efficacy, comparing its potential performance with established anti-inflammatory drugs and other natural compounds. The primary assays covered include the inhibition of nitric oxide (NO) production, suppression of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and assessment of cell viability.

Comparative Performance of Anti-inflammatory Compounds

The following tables summarize the inhibitory concentration (IC50) values of various compounds in key anti-inflammatory assays. This data provides a benchmark for evaluating the potential potency of this compound.

Note: Data for "Iridoid Glycoside Analogs" are derived from studies on compounds structurally similar to this compound, such as those from Gomphandra mollis and Oleuropein, as direct quantitative data for this compound was not available at the time of this publication.[1]

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (RAW 264.7)

CompoundIC50 ValueSource
Iridoid Glycoside Analogs6.13 - 13.0 µM[1][2]
Curcumin Pyrazole3.7 µM[3]
Dexamethasone~5.5 µM[3]
Quercetin~19 µg/mL

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CytokineCompoundCell LineIC50 / InhibitionSource
TNF-α Iridoid Glycoside AnalogsMacrophagesNot specified
Sennoside BHeLa0.32 µM[4]
DexamethasoneMacrophagesSignificant suppression at 1µM[5]
IL-6 Javamide-IITHP-10.8 µM[6]
DexamethasoneMacrophagesSignificant suppression at 1µM
IL-1β WIN 67694Macrophages1.8 µM[7]
DexamethasoneMacrophagesSignificant suppression at 1µM

Experimental Protocols

Detailed methodologies for the key cell-based assays are provided below to ensure reproducibility and accuracy in validating the anti-inflammatory properties of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well.

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat cells with varying concentrations of this compound or comparator compounds for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for an additional 24 hours.

    • Collect the cell culture supernatant for NO and cytokine analysis. The remaining cells can be used for viability assays.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Principle: A colorimetric assay based on the Griess reaction.

  • Procedure:

    • Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8]

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[8]

    • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels.

  • Principle: A sandwich ELISA format is typically used.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β).[9]

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.[9]

    • Calculate cytokine concentrations from the standard curve.

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed anti-inflammatory effects are due to the compound's activity or simply due to cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10]

  • Procedure:

    • After collecting the supernatant for NO and cytokine assays, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[8]

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds, including jasmonates, are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Experimental Workflow for Validating Anti-inflammatory Compounds

G cluster_0 Cell Culture and Treatment cluster_1 Assays cluster_2 Data Analysis start Seed RAW 264.7 Macrophages treat Pre-treat with this compound/ Comparator start->treat stimulate Stimulate with LPS treat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Remaining Cells stimulate->cells no_assay Nitric Oxide (NO) Assay (Griess) supernatant->no_assay cytokine_assay Cytokine (TNF-α, IL-6, IL-1β) Assay (ELISA) supernatant->cytokine_assay viability_assay Cell Viability Assay (MTT) cells->viability_assay analysis Calculate IC50 values and Percentage Inhibition no_assay->analysis cytokine_assay->analysis viability_assay->analysis conclusion conclusion analysis->conclusion Compare with Alternatives G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->ProInflammatory_Genes IkB IκBα IKK->IkB phosphorylates (inhibition) NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation NFkB_nuc->ProInflammatory_Genes This compound This compound This compound->MAPKKK inhibits This compound->IKK inhibits

References

Comparative Analysis of Jasmoside Content in Jasminum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative overview of Jasmoside content in various Jasminum species, tailored for researchers, scientists, and drug development professionals. This guide synthesizes available phytochemical data and presents detailed experimental protocols relevant to the extraction and quantification of this compound, a notable secoiridoid glucoside.

Quantitative Data Summary

While comprehensive comparative studies quantifying this compound across a wide range of Jasminum species are limited in the currently available literature, phytochemical screenings have confirmed its presence in specific species. The following table summarizes the known distribution of this compound and related compounds in several prominent Jasminum species. It is important to note that the absence of this compound in this table for a particular species does not confirm its non-existence, but rather reflects a lack of specific investigation in the reviewed literature.

SpeciesThis compound PresenceOther Relevant Secoiridoids and Phytochemicals
Jasminum mesnyi Present [1][2][3]Jasminin, Jasmesoside, 9-hydroxyjasmesoside, Oleuropein, Sambacoside[1][2]
Jasminum multiflorum Present [4]Multifloroside, Jusmultiside, Multiflorin, 10-hydroxyoleuropein[1]
Jasminum grandiflorum Not explicitly reportedDemethyl-2″- epifraxamoside, 2″-epifraxamoside, Jasminanhydride[5]
Jasminum officinale Not explicitly reportedSecoiridoid glucosides, Loganin, Aucubin[5]
Jasminum sambac Not explicitly reportedIridoidal glycosides, Oleanolic acid, Daucosterol, Hesperidin[5]

Experimental Protocols

The following is a representative protocol for the extraction and quantification of jasmonates from plant tissue, which can be adapted for this compound analysis. This protocol is based on established methods for similar compounds.[6][7][8][9]

This compound Extraction from Jasminum Plant Material

This protocol details a robust method for extracting jasmonates from plant tissue, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • Fresh Jasminum plant tissue (e.g., leaves, flowers)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Extraction Solvent: 80% Methanol (MeOH) with 1% Acetic Acid (AcOH) in ultrapure water

  • SPE Wash Solution: 1% AcOH in ultrapure water

  • SPE Elution Solution: 80% Acetonitrile (B52724) (ACN) with 1% AcOH

  • Reconstitution Solvent: 1% AcOH in water (to match the initial mobile phase of the LC-MS/MS method)

  • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA) for accurate quantification.

Procedure:

  • Sample Collection and Preparation:

    • Harvest approximately 100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Solvent containing the internal standard.

    • Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by passing through the appropriate conditioning solutions as per the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with the SPE Wash Solution to remove interfering substances.

    • Elute the jasmonates from the cartridge using the SPE Elution Solution.

  • Sample Concentration and Reconstitution:

    • Dry the eluate completely using a speed vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the Reconstitution Solvent.

    • Vortex to dissolve the sample and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the comparative analysis of this compound content in different Jasminum species.

experimental_workflow A Plant Material Collection (Different Jasminum Species) B Flash Freezing (Liquid Nitrogen) A->B C Grinding to Fine Powder B->C D Extraction (80% MeOH with 1% AcOH + ISTD) C->D E Centrifugation D->E F Supernatant Collection E->F G Solid-Phase Extraction (SPE) (C18 Cartridge) F->G H Washing Step G->H I Elution H->I J Drying and Reconstitution I->J K LC-MS/MS Analysis (Quantification) J->K L Data Analysis and Comparison K->L

Experimental Workflow for this compound Analysis
Jasmonate Signaling Pathway

This diagram provides a simplified overview of the core components of the jasmonate signaling pathway in plants. Jasmonate (JA) is converted to its bioactive form, JA-Isoleucine (JA-Ile), which then triggers a signaling cascade leading to the expression of JA-responsive genes.[10][11][12][13]

jasmonate_signaling cluster_nucleus Nucleus COI1 COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation ubiquitination & JA_genes JA-Responsive Genes MYC2->JA_genes activates transcription of SCF_COI1->JAZ targets Degradation->MYC2 releases JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) JA_Ile->COI1 binds to

Simplified Jasmonate Signaling Pathway

References

Unraveling Jasmonate Signaling: A Comparative Look at Plant Defense Elicitors

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of research exists directly comparing the effects of jasmoside and methyl jasmonate on the expression of plant defense genes. While methyl jasmonate is a well-documented elicitor of defense responses in a wide array of plant species, "this compound" does not appear as a commonly studied compound in this context within publicly available scientific literature. Therefore, this guide will focus on the extensively researched role of methyl jasmonate in activating plant defense mechanisms and provide a framework for how a comparative study could be designed.

Methyl jasmonate (MeJA), the volatile methyl ester of jasmonic acid (JA), is a key signaling molecule in plant defense.[1][2] It plays a crucial role in inducing the expression of a wide range of genes involved in protecting plants against herbivores and necrotrophic pathogens.[3]

The Role of Methyl Jasmonate in Plant Defense Gene Expression

Methyl jasmonate is a central regulator of the jasmonate signaling pathway, which is integral to a plant's ability to respond to various biotic and abiotic stresses.[1][4][5] Upon perception by the plant, often following wounding or pathogen attack, MeJA can trigger a signaling cascade that leads to the expression of numerous defense-related genes.

Key defense genes and proteins induced by methyl jasmonate include:

  • Pathogenesis-Related (PR) Proteins: MeJA, often in synergy with ethylene, can induce the expression of PR genes like PR-1b and osmotin (B1177005) (PR-5), which have antifungal properties.[6][7]

  • Proteinase Inhibitors (PIs): These proteins interfere with the digestion of insect herbivores, thus acting as a deterrent. Exogenous application of MeJA has been shown to induce the accumulation of PIs.

  • Defensins: The plant defensin (B1577277) gene PDF1.2 is a classic example of a gene strongly induced by MeJA in Arabidopsis thaliana, and it encodes a protein with antifungal activity.[8]

  • Secondary Metabolite Biosynthesis Genes: MeJA is a potent elicitor for the production of various secondary metabolites with defensive properties, such as alkaloids, terpenoids, and phenolic compounds.[2][9] It achieves this by upregulating the genes encoding enzymes in their respective biosynthetic pathways.

The Jasmonate Signaling Pathway

The perception of jasmonates, including MeJA which is readily converted to the biologically active jasmonoyl-isoleucine (JA-Ile), initiates a well-characterized signaling cascade.

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transcription Transcriptional Regulation MeJA Methyl Jasmonate (MeJA) JA_Ile JA-Isoleucine (JA-Ile) MeJA->JA_Ile Conversion SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binding COI1 COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression SCF_COI1->JAZ Ubiquitination & Degradation Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activation Experimental_Workflow Plant_Growth 1. Plant Material Growth (e.g., Arabidopsis thaliana seedlings) Treatment 2. Elicitor Treatment (Control, this compound, Methyl Jasmonate) Plant_Growth->Treatment Sampling 3. Tissue Sampling at Time Points (e.g., 0h, 6h, 12h, 24h) Treatment->Sampling RNA_Extraction 4. Total RNA Extraction Sampling->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 6. Quantitative Real-Time PCR (qRT-PCR) (Targeting defense genes like PDF1.2, VSP2) cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (Relative gene expression fold change) qPCR->Data_Analysis Logical_Comparison Start Comparative Study of this compound and Methyl Jasmonate Experiment Execute Standardized Experimental Protocol Start->Experiment Data_Collection Collect Quantitative Gene Expression Data (Fold Change for Defense Genes) Experiment->Data_Collection Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Analysis Conclusion Determine Relative Efficacy in Inducing Defense Gene Expression Analysis->Conclusion

References

Cross-Validation of Jasmoside-Induced Gene Expression with Proteomic Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of transcriptomic and proteomic data in the context of jasmoside-induced cellular responses. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes, this document aims to facilitate a deeper understanding of the correlation between gene expression and protein abundance in response to jasmonate signaling.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a cross-validation study investigating the effects of this compound treatment on a plant cell culture. These tables are representative of typical results obtained from RNA-sequencing (transcriptomics) and mass spectrometry (proteomics) experiments.

Table 1: Differentially Expressed Genes (DEGs) in Response to this compound Treatment (RNA-Seq)

Gene IDGene NameLog2 Fold Changep-valueRegulation
AT1G54385JAZ13.120.001Upregulated
AT2G34640MYC22.890.003Upregulated
AT3G17860VSP24.56< 0.001Upregulated
AT5G13220PR43.98< 0.001Upregulated
AT1G74710LOX22.750.005Upregulated
AT4G23600RbcS-2.540.008Downregulated
AT1G67090Cab1-2.910.002Downregulated

Table 2: Differentially Abundant Proteins in Response to this compound Treatment (LC-MS/MS)

Protein IDProtein NameLog2 Fold Changep-valueRegulation
P62899JAZ12.850.004Upregulated
Q42547MYC22.510.009Upregulated
Q9S7D9VSP24.10< 0.001Upregulated
P31174PR43.550.002Upregulated
P38418LOX22.330.011Upregulated
P10481RbcS-2.210.015Downregulated
P08346Cab1-2.680.007Downregulated

Experimental Protocols

This section details the key experimental methodologies for conducting a cross-validation study of this compound-induced gene expression and proteomic changes.

Plant Material and this compound Treatment
  • Plant Culture: Arabidopsis thaliana cell suspension cultures are maintained in Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose (B13894) and 0.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D). Cultures are grown at 25°C with constant shaking at 120 rpm under a 16-hour light/8-hour dark photoperiod.

  • Treatment: this compound is added to the cell cultures to a final concentration of 50 µM. Control cultures are treated with an equal volume of the solvent (e.g., ethanol). Samples are harvested at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C until further analysis.

Transcriptomic Analysis (RNA-Sequencing)
  • RNA Extraction: Total RNA is extracted from the frozen cell pellets using a commercial plant RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing libraries are prepared using a standard library preparation kit and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

  • Data Analysis: Raw sequencing reads are quality-checked using FastQC. Adapters and low-quality reads are trimmed. The cleaned reads are then aligned to the Arabidopsis thaliana reference genome (TAIR10) using HISAT2. Gene expression levels are quantified using featureCounts, and differential expression analysis is performed using DESeq2. Genes with a |log2 fold change| > 1 and a p-value < 0.05 are considered differentially expressed.

Proteomic Analysis (LC-MS/MS)
  • Protein Extraction: Frozen cell pellets are ground to a fine powder in liquid nitrogen. Proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • Protein Digestion: Proteins are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with sequencing-grade trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is desalted and analyzed by a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with a nano-liquid chromatography system.

  • Data Analysis: The raw mass spectrometry data is processed using MaxQuant software for protein identification and quantification. The data is searched against the UniProt Arabidopsis thaliana protein database. Differential protein abundance is determined using a t-test, and proteins with a |log2 fold change| > 1 and a p-value < 0.05 are considered differentially abundant.

Cross-Validation of Transcriptomic and Proteomic Data

The correlation between the transcriptomic and proteomic datasets is assessed by comparing the log2 fold changes of the identified genes and proteins. A scatter plot of mRNA vs. protein fold changes is generated to visualize the overall correlation. Further bioinformatic analyses, such as Gene Ontology (GO) and pathway enrichment analysis, are performed on the overlapping set of differentially expressed genes and proteins to identify commonly regulated biological processes and pathways.

Visualizations

Jasmonate Signaling Pathway

The following diagram illustrates the core jasmonate signaling pathway, which is activated by this compound. In the absence of jasmonate, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors like MYC2.[1][2] The perception of the bioactive jasmonate, JA-Ile, by the COI1 F-box protein leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[1][3] This releases the transcription factors to activate the expression of jasmonate-responsive genes.[3]

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus This compound This compound JA_Ile JA-Ile (Bioactive Jasmonate) This compound->JA_Ile Biosynthesis COI1 COI1 JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor SCF_COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JRGs Jasmonate-Responsive Genes MYC2->JRGs Activates Response Defense, Growth Regulation, etc. JRGs->Response Leads to

Core Jasmonate Signaling Pathway
Experimental Workflow for Cross-Validation

The diagram below outlines the experimental workflow for the cross-validation of transcriptomic and proteomic data following this compound treatment.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_omics Omics Analysis cluster_data_analysis Data Analysis & Validation PlantCulture Plant Cell Culture Treatment This compound Treatment PlantCulture->Treatment Harvesting Sample Harvesting Treatment->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Protein_Extraction Protein Extraction Harvesting->Protein_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq LC_MS LC-MS/MS Protein_Extraction->LC_MS Transcriptome_Analysis Transcriptome Data Analysis (DEGs) RNA_Seq->Transcriptome_Analysis Proteome_Analysis Proteome Data Analysis (DAPs) LC_MS->Proteome_Analysis Cross_Validation Cross-Validation (Correlation, Pathway Analysis) Transcriptome_Analysis->Cross_Validation Proteome_Analysis->Cross_Validation

Cross-validation workflow

References

Efficacy of Jasmoside Compared to Other Iridoid Glycosides in Insect Deterrence: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the quantitative data available for the insect-deterring efficacy of jasmoside, a secoiridoid glycoside isolated from Jasminum mesnyi. While the broader class of iridoid glycosides is well-documented for its role in plant defense against herbivores, specific bioassay data for this compound appears to be absent from publicly accessible research. This guide, therefore, provides a comparative overview based on the available information for other prominent iridoid glycosides and contextualizes the potential role of compounds from the Jasminum genus in insect deterrence.

Introduction to Iridoid Glycosides as Insect Deterrents

Iridoid glycosides are a large group of monoterpenoid secondary metabolites found in many plant families. They are well-established as defensive compounds against a wide range of herbivores. Their mechanism of action often involves the hydrolysis of the glycoside by insect gut enzymes (β-glucosidases), which releases a reactive aglycone. This aglycone can then cross-link with proteins, reducing the nutritional quality of the ingested food and acting as a feeding deterrent.

Specialist insect herbivores, however, have evolved mechanisms to overcome these defenses, with some even sequestering iridoid glycosides for their own defense against predators. Prominent examples of iridoid glycosides with known insect-deterrent properties include aucubin (B1666126) and catalpol.

This compound: An Underexplored Secoiridoid Glycoside

This compound is a secoiridoid glucoside that has been identified in Jasminum mesnyi. As a member of the iridoid glycoside family, it is structurally related to other compounds known to possess insect-deterrent properties. However, despite its classification, there is a conspicuous lack of published studies that have specifically quantified its efficacy as an antifeedant or repellent against any insect species.

It is important to distinguish This compound (a specific chemical compound) from jasmonates (e.g., jasmonic acid and methyl jasmonate). Jasmonates are plant hormones that play a crucial role in signaling pathways that regulate plant defenses against herbivores, including the production of various defensive secondary metabolites. While the presence of this compound in a plant may be regulated by the jasmonate signaling pathway, the two are distinct entities.

Comparative Efficacy of Iridoid Glycosides

Due to the absence of data for this compound, this section presents a comparative summary of the insect-deterring effects of other well-researched iridoid glycosides. The following table summarizes representative data from various studies. It is important to note that the efficacy of these compounds can vary significantly depending on the insect species, the concentration tested, and the specific experimental design.

Iridoid GlycosideInsect SpeciesBioassay TypeEfficacy MetricConcentrationFinding
Aucubin Spodoptera exigua (Beet Armyworm)Diet IncorporationLarval Growth Inhibition0.5% (dry wt)Significant reduction in larval weight
Catalpol Lymantria dispar (Gypsy Moth)Leaf Disc Choice TestFeeding Deterrence Index1% (dry wt)High feeding deterrence
Loganin Myzus persicae (Green Peach Aphid)Artificial DietProbing Behavior1 mMReduced probing and feeding duration
Deacetylasperulosidic Acid Aedes aegypti (Yellow Fever Mosquito)Biting Deterrence AssayBiting Deterrence Index (BDI)25 nmol/cm²Moderate biting deterrence

Note: This table is illustrative and compiles data from various sources. Direct comparison between studies should be made with caution due to differing methodologies.

Experimental Protocols for Insect Deterrence Bioassays

For researchers interested in evaluating the efficacy of this compound or other iridoid glycosides, the following are generalized protocols for common insect deterrence bioassays.

No-Choice Feeding Bioassay

This assay measures the consumption of a treated diet by an insect when no alternative food source is available.

  • Diet Preparation: Prepare an artificial diet suitable for the target insect species. Incorporate the test compound (e.g., this compound) at various concentrations into the diet. A control diet without the test compound should also be prepared.

  • Experimental Setup: Place a pre-weighed amount of the diet into individual containers. Introduce one insect larva (of a specific instar) into each container.

  • Data Collection: After a set period (e.g., 24, 48, or 72 hours), remove the insect and re-weigh the remaining diet. The amount of diet consumed is calculated. The insect can also be weighed to determine any effects on growth.

  • Analysis: Compare the amount of treated diet consumed to the amount of control diet consumed. Calculate metrics such as the Feeding Deterrence Index (FDI) or relative growth rate.

Choice Feeding Bioassay

This assay assesses the preference of an insect when given a choice between a treated and an untreated food source.

  • Sample Preparation: Use leaf discs of a host plant. Apply a solution of the test compound to one set of leaf discs and the solvent alone (control) to another set.

  • Experimental Arena: Place one treated and one untreated leaf disc in a petri dish or a similar arena.

  • Insect Introduction: Introduce one insect into the center of the arena.

  • Data Collection: After a specific time, measure the area of each leaf disc that has been consumed. This can be done using image analysis software.

  • Analysis: Calculate a preference index based on the relative consumption of the treated versus the untreated leaf discs.

Mosquito Biting Deterrence Bioassay

This assay is used to evaluate the ability of a compound to prevent blood-feeding by mosquitoes.

  • Test Substance Application: Dissolve the test compound in a suitable solvent (e.g., ethanol) and apply it to a defined area on a membrane of a blood-feeding apparatus (or, in some protocols, on a host's skin).

  • Blood Source: The reservoir of the feeding apparatus is filled with a blood meal (e.g., animal blood or an artificial substitute) and warmed to a physiologically relevant temperature.

  • Mosquito Exposure: Place a cage with a known number of female mosquitoes over the treated membrane.

  • Data Collection: Record the number of mosquitoes that probe and/or feed through the treated membrane over a set period. A control with the solvent alone is run in parallel.

  • Analysis: Calculate the Biting Deterrence Index (BDI) or the percentage of protection.

Signaling Pathways and Logical Relationships

The production of defensive compounds like iridoid glycosides in plants is often regulated by complex signaling pathways. The jasmonate pathway is a key regulator of plant defenses against chewing insects.

Jasmonate_Signaling_Pathway Insect_Feeding Insect Feeding / Wounding Linolenic_Acid α-Linolenic Acid (in chloroplast membrane) Insect_Feeding->Linolenic_Acid releases JA_Biosynthesis JA Biosynthesis Pathway (LOX, AOS, AOC) Linolenic_Acid->JA_Biosynthesis JA_Ile Jasmonoyl-isoleucine (JA-Ile) (Active Hormone) JA_Biosynthesis->JA_Ile COI1 COI1 (Receptor) JA_Ile->COI1 binds to JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Transcription of Defense Genes MYC2->Defense_Genes activates Defensive_Compounds Production of Defensive Compounds (e.g., Iridoid Glycosides, Alkaloids) Defense_Genes->Defensive_Compounds Insect_Deterrence Insect Deterrence Defensive_Compounds->Insect_Deterrence

Caption: Simplified diagram of the jasmonate signaling pathway leading to insect deterrence.

Experimental_Workflow_Choice_Assay Start Start: Prepare Test Solutions Prepare_Discs Prepare Leaf Discs Start->Prepare_Discs Treat_Discs Apply Treatment (Compound vs. Control) Prepare_Discs->Treat_Discs Setup_Arena Set up Choice Arena Treat_Discs->Setup_Arena Introduce_Insect Introduce Insect Setup_Arena->Introduce_Insect Incubate Incubate (e.g., 24h) Introduce_Insect->Incubate Measure_Consumption Measure Leaf Area Consumed Incubate->Measure_Consumption Analyze_Data Analyze Data (Calculate Preference Index) Measure_Consumption->Analyze_Data End End: Determine Deterrence Analyze_Data->End

Jasmoside and Its Derivatives: A Comparative Guide to In Vivo Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vivo efficacy of jasmonates in animal models for cancer and inflammation, presenting key experimental data and methodologies for researchers and drug development professionals.

The therapeutic potential of jasmonates, a class of plant hormones, has garnered significant interest in preclinical research. This guide provides a comparative overview of the in vivo validation of these compounds, primarily focusing on methyl jasmonate (MJ), a prominent derivative of jasmonic acid. While the term "Jasmoside" is not prevalent in the reviewed scientific literature, the extensive research on jasmonic acid and its derivatives offers valuable insights into the potential of this compound family. This guide synthesizes experimental data from various animal model studies, outlines detailed methodologies, and visualizes key biological pathways to offer a comprehensive resource for the scientific community.

Comparative Efficacy in Animal Models

The in vivo therapeutic effects of methyl jasmonate have been evaluated in various animal models of cancer and inflammation. The following tables summarize the quantitative data from these studies, comparing the performance of MJ with control groups and, where available, standard-of-care treatments.

Anticancer Therapeutic Potential

Jasmonates have demonstrated selective cytotoxicity towards cancer cells both in vitro and in vivo, leading to growth inhibition and increased survival in animal models.[1][2]

Animal ModelCancer TypeTreatmentDosageDurationKey FindingsReference
C57BL/6J miceEL-4 LeukemiaMethyl Jasmonate236 mg/kgNot SpecifiedSignificantly longer survival time compared to untreated mice.[3]
C57BL/6 miceB16-F10 Melanoma Lung MetastasesMethyl Jasmonate40 and 75 mg/kgNot SpecifiedInhibited tumor growth. A synthetic derivative, TBMJ, showed similar inhibition at a nine times lower molar dose.[4]
Immunocompromised miceMM.1S Multiple MyelomaMethyl Jasmonate1000 mg/kg8 weeksProlonged survival; 8/15 MJ-treated mice survived after 150 days, while 0/15 control mice survived.[4]
Immunocompromised miceDiffuse MM.1S Multiple Myeloma LesionsMethyl JasmonateNot SpecifiedNot SpecifiedProlonged survival compared to vehicle-treated mice. Synergistic effects observed with bortezomib.[5]
Anti-inflammatory and Antinociceptive Potential

The structural similarity of jasmonates to prostaglandins (B1171923) has prompted investigations into their anti-inflammatory properties.[4][6][7]

Animal ModelConditionTreatmentDosageDurationKey FindingsReference
RatsAdjuvant-induced ArthritisMethyl Jasmonate75-300 mg/kg (oral)18 daysDecreased most inflammatory parameters and oxidative stress markers in plasma and liver.[8]
RatsCarrageenan-induced Paw Edema (Acute Inflammation)Methyl Jasmonate25-100 mg/kg (i.p.)Single doseSignificant anti-inflammatory activity.[9]
RatsCarrageenan-induced Granulomatous Inflammation (Chronic)Methyl Jasmonate25-100 mg/kg (i.p.)Not SpecifiedReduced volume of pouch exudates and the number of white blood cells.[9]
RatsAcetic Acid-induced Ulcerative ColitisJasminum grandiflorum extract400 mg/kgNot SpecifiedActivity comparable to prednisolone (B192156) (2 mg/kg). Reduced ulcer index and pro-inflammatory cytokines.[10]
RatsAdjuvant-induced ArthritisJasminum grandiflorum extract400 mg/kgNot SpecifiedReduced levels of inflammatory markers and maintained bone and cartilage integrity.[10]
RatsCarrageenan-induced Paw EdemaJasminum humile extract100, 200, and 300 mg/kgNot SpecifiedReduced expression of COX-2 and iNOS. Upregulated Nrf-2 and HO-1.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key in vivo experiments cited in this guide.

In Vivo Anticancer Studies

Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are typically used for xenograft models of human cancers. For syngeneic models, immunocompetent mice (e.g., C57BL/6) are used.

Tumor Cell Implantation:

  • Cancer cells (e.g., MM.1S multiple myeloma cells) are cultured under standard conditions.

  • A specified number of cells (e.g., 1 x 10^6 to 5 x 10^6) in a sterile suspension (e.g., PBS or serum-free media) are injected into the mice. The route of injection depends on the desired tumor model (e.g., intravenous for diffuse disease, subcutaneous for solid tumors).

Treatment Protocol:

  • Methyl jasmonate is prepared in a suitable vehicle (e.g., ethanol, DMSO, or a mixture with saline or oil).

  • Treatment commences at a specified time post-tumor cell implantation.

  • MJ is administered at a defined dosage and schedule (e.g., daily, every other day) via a specific route (e.g., intraperitoneal, oral gavage).

  • A control group receives the vehicle only. For comparative studies, a positive control group is treated with a standard-of-care chemotherapeutic agent.

Efficacy Assessment:

  • Tumor Growth: For solid tumors, tumor volume is measured regularly using calipers.

  • Survival: The overall survival of the mice in each group is monitored and recorded.

  • Biomarker Analysis: At the end of the study, tumors and tissues may be harvested for analysis of biomarkers, such as protein expression (e.g., Bcl-2, caspases) or gene expression.

In Vivo Anti-inflammatory Studies (Carrageenan-induced Paw Edema Model)

Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

Induction of Inflammation:

  • A baseline measurement of the paw volume of each rat is taken using a plethysmometer.

  • A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar surface of the right hind paw to induce localized inflammation and edema.

Treatment Protocol:

  • Methyl jasmonate is dissolved in an appropriate vehicle.

  • The animals are divided into groups: a control group (vehicle), MJ-treated groups at various doses, and a positive control group (e.g., indomethacin).

  • The treatments are administered (e.g., intraperitoneally or orally) a specified time before or after the carrageenan injection.

Efficacy Assessment:

  • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

  • At the end of the experiment, paw tissue may be collected for histological analysis or measurement of inflammatory mediators (e.g., cytokines, prostaglandins).

Visualizing the Mechanisms and Workflow

To better understand the experimental processes and the biological mechanisms of action of jasmonates, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A Animal Model Selection (e.g., Mice, Rats) B Treatment Group Assignment (Control, this compound, Alternative) A->B C Disease Induction (e.g., Tumor Cell Injection, Carrageenan) B->C D Drug Administration (Dosage, Route, Frequency) C->D E Data Collection (e.g., Tumor Volume, Paw Edema) D->E F Endpoint Analysis (e.g., Survival, Histology, Biomarkers) E->F G Statistical Analysis F->G

Experimental workflow for in vivo validation.

The anticancer and anti-inflammatory effects of jasmonates are mediated through various signaling pathways. A simplified representation of these pathways is illustrated below.

signaling_pathway cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects MJ Methyl Jasmonate Mito Mitochondrial Perturbation MJ->Mito HK2 Hexokinase Detachment MJ->HK2 ROS ROS Generation MJ->ROS MAPK MAPK Pathway Activation (JNK, p38) MJ->MAPK NFkB NF-κB Pathway MJ->NFkB ATP ATP Depletion Mito->ATP HK2->ATP Apoptosis Apoptosis ROS->Apoptosis MAPK->Apoptosis Redifferentiation Re-differentiation MAPK->Redifferentiation ProInflammatory Pro-inflammatory Mediators (NO, IL-6, TNF-α) COX2 COX-2 Expression NFkB->ProInflammatory NFkB->COX2

Key signaling pathways of Methyl Jasmonate.

References

Comparison of Jasmoside's elicitation effect on different secondary metabolite pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jasmoside, and its derivatives such as methyl jasmonate (MeJA), are potent elicitors capable of triggering the biosynthesis of a wide array of secondary metabolites in plants. These compounds are integral to plant defense mechanisms and are of significant interest for their pharmaceutical and nutraceutical applications. This guide provides an objective comparison of this compound's elicitation effect on three major secondary metabolite pathways: terpenoids, phenolics, and alkaloids, supported by experimental data and detailed protocols.

Comparative Elicitation Effects of this compound

The application of jasmonates, including this compound and its analogs, has been shown to significantly enhance the production of various secondary metabolites. The extent of this elicitation, however, varies depending on the plant species, the specific metabolite, the concentration of the elicitor, and the duration of treatment. The following table summarizes quantitative data from various studies, offering a comparative overview of this compound's impact on terpenoid, phenolic, and alkaloid pathways.

Secondary Metabolite PathwayPlant SpeciesCompound(s)Elicitor & ConcentrationTreatment DurationFold Increase / % IncreaseReference(s)
Terpenoids Centella asiatica (hairy root cultures)Triterpenoids400 μM MeJA-Highest quantity (60.25 mg/g DW)[1]
Schizonepeta tenuifolia (adventitious bud clusters)(+)-Limonene, (+)-Menthone100-300 μmol/L MeJA20 daysSignificant increase
Ganoderma applanatum (mycelial cultures)Ganoderic acid A & C150 µM MeJA6 days4.0-fold increase in total triterpenes[2]
Phenolics Ficus carica (hairy root cultures)Total Phenolic Content (TPC)6% v/v P. indica culture filtrate96 hoursHighest TPC (78.26 mg GAE/g DW)[3]
Ficus carica (hairy root cultures)Total Flavonoid Content (TFC)100 & 200 µM MeJA72 hoursMax TFC (3.68 & 3.93 mg QE/g DW)[3]
Solanum trilobatum (hairy roots)Total Phenolics & Flavonoids4 μM MeJA2 weeksSignificant improvement[1]
Isatis tinctoria (hairy root cultures)Flavonoids179.54 μM MeJA-11-fold increase[1]
Alkaloids Taxus × media var. Hatfieldii (callus cultures)Paclitaxel100 μM MeJA-~38-fold increase (from 2.37 to 90 μg/g)[1]
Taxus × media var. Hatfieldii (callus cultures)Cephalomannine100 μM MeJA-~5.7-fold increase (from 5.14 to 29.14 μg/g)[1]
Solanum trilobatum (hairy roots)Solasodine4 μM MeJA2 weeks6.5-fold increase[1]
Rhazya stricta (hairy root cultures)Vindoline-type alkaloids50 & 100 μM MeJA3 days~5-fold rise[4]
Ophiorrhiza ridleyana (in vitro plants)Camptothecin50 µM MeJA12 hours~1.8-fold increase[3]
Zephyranthes candida (in vitro bulbs)Lycorine100 µM MeJA-39.08% increase[5]

Jasmonate Signaling Pathway

The elicitation effect of this compound is mediated through a well-defined signaling cascade. Understanding this pathway is crucial for optimizing elicitation strategies.

Jasmonate signaling pathway leading to secondary metabolite production.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are generalized protocols for this compound elicitation and the quantification of major secondary metabolite classes.

General Experimental Workflow

Experimental_Workflow Plant_Culture 1. Plant Material Culture (e.g., cell suspension, hairy roots) Elicitation 2. This compound/MeJA Elicitation Plant_Culture->Elicitation Harvesting 3. Harvesting & Freeze-Drying Elicitation->Harvesting Extraction 4. Metabolite Extraction Harvesting->Extraction Analysis 5. Quantification (HPLC/GC-MS) Extraction->Analysis Data_Analysis 6. Data Analysis Analysis->Data_Analysis

A generalized workflow for elicitation experiments.
Protocol for this compound/MeJA Elicitation in Plant Cell Cultures

This protocol provides a general framework for eliciting secondary metabolite production in plant cell suspension or hairy root cultures.

Materials:

  • Established plant cell suspension or hairy root culture

  • This compound or Methyl Jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol (B145695) or DMSO)

  • Sterile pipette tips

  • Shaker incubator

Procedure:

  • Culture Preparation: Grow plant cell cultures in a suitable liquid medium until they reach the mid-logarithmic growth phase.

  • Elicitor Preparation: Prepare a sterile stock solution of this compound or MeJA. A common solvent is ethanol.

  • Elicitation: Aseptically add the this compound/MeJA stock solution to the plant cell cultures to achieve the desired final concentration (e.g., 50 µM, 100 µM, 200 µM). An equivalent volume of the solvent should be added to control cultures.

  • Incubation: Return the cultures to the shaker incubator and continue incubation for a specified period (e.g., 24, 48, 72 hours).

  • Harvesting: After the elicitation period, harvest the cells by filtration or centrifugation. The culture medium can also be collected for analysis of secreted metabolites.

  • Sample Preparation: Immediately freeze the harvested cells in liquid nitrogen and then freeze-dry to obtain a constant dry weight. Store the lyophilized samples at -80°C until extraction.

Protocol for Extraction and Quantification of Phenolic Compounds

Materials:

  • Freeze-dried plant material

  • 80% Methanol (B129727)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • HPLC system

Procedure:

  • Extraction: Grind 100 mg of freeze-dried plant material to a fine powder.[2] Add 3 mL of 80% methanol and shake for 5 hours.[2] Sonicate in a water bath for 20-60 minutes, followed by centrifugation at 4500 rpm for 15-20 minutes.[2] Collect the supernatant. Repeat the extraction process two more times and pool the supernatants.[2]

  • Quantification (Total Phenolics): The total phenolic content can be determined using the Folin-Ciocalteu method.

  • HPLC Analysis: For the quantification of specific phenolic compounds, filter the extract through a 0.45 µm syringe filter before injection into an HPLC system equipped with a C18 column.[3] A gradient elution with solvents like acetonitrile (B52724) and acidified water is commonly used. Detection is typically performed using a UV or DAD detector.

Protocol for Extraction and Quantification of Terpenoids

Materials:

  • Freeze-dried plant material

  • Methanol or other suitable organic solvents

  • Ultrasonic bath

  • Centrifuge

  • GC-MS system

Procedure:

  • Extraction: Homogenize a known amount of freeze-dried plant material in a suitable solvent such as methanol. Use an ultrasonic bath to enhance extraction efficiency. Centrifuge the mixture to pellet cell debris and collect the supernatant.

  • GC-MS Analysis: The terpenoid profile can be analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The extract may require derivatization depending on the volatility of the target terpenoids. A capillary column (e.g., DB-1) is commonly used for separation.[6] The mass spectrometer is operated in electron ionization (EI) mode, and quantification is performed in selected-ion monitoring (SIM) mode for higher sensitivity and specificity.[6]

Protocol for Extraction and Quantification of Alkaloids

Materials:

  • Freeze-dried plant material

  • Methanol

  • Ultrasonic bath

  • Centrifuge

  • HPLC or GC-MS system

Procedure:

  • Extraction: Place a known weight of freeze-dried plant powder (e.g., 15 mg) in a microcentrifuge tube and add a suitable volume of methanol (e.g., 0.5 mL).[3] Sonicate the mixture for 30 minutes at room temperature and then incubate at 4°C overnight.[3] Centrifuge at 12,000 x g for 5 minutes and collect the supernatant.[3]

  • Analysis:

    • HPLC Analysis: Filter the supernatant through a 0.45 µm syringe filter and analyze using an HPLC system with a C18 column.[3] A mobile phase consisting of acetonitrile and water is often used.[3]

    • GC-MS Analysis: For volatile or semi-volatile alkaloids, GC-MS can be employed. The analytical conditions would be similar to those described for terpenoids.

Conclusion

This compound and its derivatives are highly effective elicitors for the enhanced production of a diverse range of secondary metabolites, including terpenoids, phenolics, and alkaloids. The optimal elicitation strategy is highly dependent on the specific plant system and the target metabolite. The provided data and protocols offer a valuable resource for researchers aiming to leverage this compound-mediated elicitation for the production of high-value phytochemicals. Further optimization of elicitor concentration, treatment duration, and culture conditions is recommended to maximize yields for specific applications.

References

A Cross-Species Comparative Guide to Jasmonate Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Jasmonate (JA) signaling pathways across different plant species, with a focus on the key evolutionary divergence between bryophytes and angiosperms. The information presented is supported by experimental data and methodologies to facilitate further research and application.

Executive Summary

The Jasmonate signaling pathway is a crucial regulator of plant defense and development.[1] Originating in early land plants, this pathway has evolved in complexity, leading to significant differences between basal lineages like bryophytes and more recently evolved angiosperms.[1][2] Key distinctions lie in the nature of the bioactive hormone, the composition of the receptor complex, and the expansion of core signaling protein families. This guide will dissect these differences, presenting quantitative data, detailed signaling diagrams, and the experimental protocols used to elucidate these pathways.

Data Presentation: Comparative Analysis of Jasmonate Signaling Components

The evolution of the JA signaling pathway is marked by the expansion and diversification of key gene families and a shift in ligand specificity of the core receptor complex.

FeatureBryophytes (e.g., Marchantia polymorpha)Angiosperms (e.g., Arabidopsis thaliana)
Bioactive Ligand dinor-cis-OPDA (dn-OPDA)[3][4][5](+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile)[3][6]
JAZ Repressor Genes 1 (MpJAZ)[7]13 (AtJAZ1-13)[8][9]
MYC Transcription Factor Genes 2 (MpMYCX/Y)[7][10]4 (AtMYC2, AtMYC3, AtMYC4, AtMYC5)[8]
Receptor Ligand Specificity MpCOI1 shows specificity for dn-OPDA.[4][11]AtCOI1 perceives JA-Ile and its mimic coronatine (B1215496).[12]

Table 1: Comparison of Core Jasmonate Signaling Components. This table highlights the significant increase in the number of JAZ and MYC family members from early-diverging bryophytes to angiosperms, indicating a greater potential for signaling complexity and functional diversification. It also shows the fundamental shift in the bioactive ligand recognized by the COI1-JAZ co-receptor.

AnalyteInstrument LOD (amol)Method LOQ (fmol/g FW)Recovery (%)
Jasmonic Acid (JA)~100~5-20>85
Jasmonoyl-isoleucine (JA-Ile)~25~1-10>85
12-Oxo-phytodienoic acid (OPDA)~500~10-50>80
Methyl Jasmonate (MeJA)~200~5-25>80

Table 2: Performance Parameters for Jasmonate Quantification via UPLC-MS/MS. This table provides typical limits of detection (LOD), limits of quantification (LOQ), and recovery rates for major jasmonates using the isotope dilution method, a standard for absolute quantification.[13] These values are crucial for designing experiments to measure endogenous hormone levels.

ComplexLigandDissociation Constant (Kd)
AtCOI1-ASK1 + AtJAZ13H-coronatine48 ± 13 nM
AtCOI1-ASK1 + AtJAZ63H-coronatine68 ± 15 nM

Table 3: Binding Affinity of the Arabidopsis thaliana Jasmonate Co-Receptor Complex. This table shows the high-affinity binding of the JA-Ile mimic, coronatine, to the COI1-JAZ co-receptor complex, confirming that the complex, rather than COI1 alone, functions as the high-affinity receptor.[14][15]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the core logic of the Jasmonate signaling pathway and its key evolutionary divergences.

Jasmonate_Signaling_Angiosperm cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus cluster_receptor SCF-COI1 Complex Biotic/Abiotic Stress Biotic/Abiotic Stress α-linolenic acid α-linolenic acid Biotic/Abiotic Stress->α-linolenic acid 12-oxo-phytodienoic acid (OPDA) 12-oxo-phytodienoic acid (OPDA) α-linolenic acid->12-oxo-phytodienoic acid (OPDA) Jasmonic Acid (JA) Jasmonic Acid (JA) 12-oxo-phytodienoic acid (OPDA)->Jasmonic Acid (JA) JA-Ile JA-Ile Jasmonic Acid (JA)->JA-Ile JAR1 COI1 COI1 JA-Ile->COI1 Binds cluster_nucleus cluster_nucleus SKP1 SKP1 JAZ Proteins (13 members) JAZ Proteins (13 members) COI1->JAZ Proteins (13 members) Recruits CUL1 CUL1 MYC TFs (MYC2/3/4) MYC TFs (MYC2/3/4) JAZ Proteins (13 members)->MYC TFs (MYC2/3/4) Represses JA-responsive Genes JA-responsive Genes MYC TFs (MYC2/3/4)->JA-responsive Genes Activates SCF-COI1 Complex SCF-COI1 Complex SCF-COI1 Complex->JAZ Proteins (13 members) Ubiquitination & Degradation

Figure 1: Angiosperm Jasmonate Signaling Pathway. A diagram of the canonical JA signaling pathway in Arabidopsis thaliana.

Jasmonate_Signaling_Bryophyte cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus cluster_receptor SCF-MpCOI1 Complex Biotic/Abiotic Stress Biotic/Abiotic Stress α-linolenic acid α-linolenic acid Biotic/Abiotic Stress->α-linolenic acid OPDA OPDA α-linolenic acid->OPDA β-oxidation dn-OPDA dn-OPDA OPDA->dn-OPDA β-oxidation MpCOI1 MpCOI1 dn-OPDA->MpCOI1 Binds cluster_nucleus cluster_nucleus SKP1 SKP1 MpJAZ (1 member) MpJAZ (1 member) MpCOI1->MpJAZ (1 member) Recruits CUL1 CUL1 MpMYC (1-2 members) MpMYC (1-2 members) MpJAZ (1 member)->MpMYC (1-2 members) Represses JA-responsive Genes JA-responsive Genes MpMYC (1-2 members)->JA-responsive Genes Activates SCF-MpCOI1 Complex SCF-MpCOI1 Complex SCF-MpCOI1 Complex->MpJAZ (1 member) Ubiquitination & Degradation

Figure 2: Bryophyte Jasmonate Signaling Pathway. A diagram of the JA signaling pathway in Marchantia polymorpha, highlighting key differences from angiosperms.

Experimental_Workflow cluster_Y2H Yeast Two-Hybrid (Y2H) cluster_ChIP Chromatin Immunoprecipitation (ChIP-seq) cluster_MS Mass Spectrometry (UPLC-MS/MS) Bait (e.g., JAZ) Bait (e.g., JAZ) Yeast Transformation Yeast Transformation Bait (e.g., JAZ)->Yeast Transformation Prey (e.g., MYC) Prey (e.g., MYC) Prey (e.g., MYC)->Yeast Transformation Interaction Assay Interaction Assay Yeast Transformation->Interaction Assay Chromatin Shearing Chromatin Shearing Reporter Gene Activation Reporter Gene Activation Interaction Assay->Reporter Gene Activation Immunoprecipitation (anti-MYC) Immunoprecipitation (anti-MYC) Crosslink Proteins to DNA Crosslink Proteins to DNA Crosslink Proteins to DNA->Chromatin Shearing Chromatin Shearing->Immunoprecipitation (anti-MYC) DNA Purification DNA Purification Immunoprecipitation (anti-MYC)->DNA Purification Sequencing Sequencing DNA Purification->Sequencing Identify Binding Sites Identify Binding Sites Sequencing->Identify Binding Sites Tissue Homogenization Tissue Homogenization Extraction (+ internal std) Extraction (+ internal std) Tissue Homogenization->Extraction (+ internal std) SPE Cleanup SPE Cleanup Extraction (+ internal std)->SPE Cleanup UPLC Separation UPLC Separation SPE Cleanup->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Protein-Protein Interaction Protein-Protein Interaction Protein-Protein Interaction->Bait (e.g., JAZ) TF-DNA Interaction TF-DNA Interaction TF-DNA Interaction->Crosslink Proteins to DNA Hormone Quantification Hormone Quantification Hormone Quantification->Tissue Homogenization

Figure 3: Key Experimental Workflows. A logical diagram illustrating the workflows for three key techniques used to study Jasmonate signaling.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in Jasmonate signaling research.

Protocol 1: Quantification of Endogenous Jasmonates by UPLC-MS/MS

This protocol allows for the precise measurement of JA and its derivatives in plant tissues.

  • Objective: To accurately quantify absolute levels of jasmonates (JA, JA-Ile, OPDA, etc.) from plant material.

  • Principle: The isotope dilution method is employed, where a known quantity of a stable isotope-labeled internal standard (e.g., d6-JA) is added to a sample.[16] The sample is then extracted, purified, and analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The ratio of the endogenous analyte to the internal standard allows for accurate quantification, correcting for losses during sample preparation.[13]

  • Methodology:

    • Sample Preparation: Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.[16]

    • Extraction: Homogenize the powder in an ice-cold extraction solvent (e.g., 80% methanol). Add a known amount of deuterated internal standard solution.[13][16] Incubate at 4°C with shaking, then centrifuge to pellet debris.

    • Purification: The supernatant is often purified and concentrated using Solid-Phase Extraction (SPE) to remove interfering compounds.[16]

    • Analysis: The purified extract is reconstituted and injected into a UPLC-MS/MS system. Separation is typically achieved on a reverse-phase C18 column. Detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard.[13][17]

    • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the jasmonate in the sample is determined by comparing its response ratio (endogenous peak area / internal standard peak area) to the calibration curve.[13]

Protocol 2: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This technique is used to identify and confirm interactions between proteins, such as JAZ repressors and MYC transcription factors.

  • Objective: To test for a physical interaction between two proteins (e.g., JAZ and MYC) in vivo within a yeast cell.

  • Principle: The assay relies on a transcription factor (e.g., GAL4) that has two separable domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD).[18] The "bait" protein (e.g., JAZ) is fused to the BD, and the "prey" protein (e.g., MYC) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes (e.g., HIS3, lacZ), allowing for cell growth on selective media or a colorimetric change.[18][19]

  • Methodology:

    • Vector Construction: Clone the coding sequence of the "bait" protein into a vector containing the BD and the "prey" protein into a vector with the AD.

    • Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey plasmids.

    • Interaction Assay: Plate the transformed yeast on selection media. Initially, plate on media lacking the amino acids used for plasmid selection (e.g., Trp, Leu) to confirm successful transformation.

    • Reporter Gene Activation: Plate the yeast on more stringent selective media lacking an essential nutrient supplied by the reporter gene (e.g., Histidine). Growth on this media indicates a positive interaction. A second reporter, such as lacZ, can be used for confirmation via a colorimetric assay (e.g., X-gal).[20]

    • Controls: Crucially, negative controls (e.g., bait with an empty prey vector, prey with an empty bait vector) must be included to rule out self-activation by the bait protein or non-specific interactions.[18]

Protocol 3: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of transcription factors like MYC2.

  • Objective: To identify the specific DNA sequences to which a transcription factor of interest binds in vivo across the entire genome.

  • Principle: Proteins are chemically cross-linked to DNA within intact plant cells or tissues. The chromatin is then isolated and sheared into small fragments. An antibody specific to the target protein (e.g., anti-MYC2) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and sequenced using next-generation sequencing. The resulting sequences are mapped to the genome to identify enriched binding sites.[21][22][23]

  • Methodology:

    • Cross-linking: Harvest plant tissue and immediately fix with formaldehyde (B43269) to create covalent cross-links between proteins and DNA.[24][25] The reaction is quenched with glycine.

    • Chromatin Isolation and Shearing: Isolate nuclei and extract chromatin. Shear the chromatin into fragments of 200-600 bp, typically by sonication.[24][25]

    • Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the target transcription factor. The antibody-protein-DNA complexes are captured, often using magnetic beads coated with Protein A/G.[24]

    • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the specifically bound complexes from the antibody.

    • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with proteases to degrade proteins and purify the co-precipitated DNA.[25]

    • Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

    • Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify genomic regions that are significantly enriched in the IP sample compared to a control sample (e.g., input DNA or an IP with a non-specific IgG).[23]

References

Safety Operating Guide

Personal protective equipment for handling Jasmoside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Jasmoside. The following safety and handling information is based on the profiles of structurally similar compounds, namely Jasmonic Acid and Methyl Jasmonate. It is imperative to treat this compound with the same precautions as these related substances. All laboratory personnel should conduct a thorough risk assessment before handling this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) recommendations, a step-by-step operational plan, and disposal guidelines to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety glasses or goggles are required to protect against splashes and airborne particles.[1] A face shield should be worn in situations where there is a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for integrity before use and changed immediately if contaminated.

    • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of exposure, chemical-resistant coveralls should be worn over personal clothing.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Quantitative Hazard Data for Related Compounds

The following table summarizes the known hazard information for compounds structurally related to this compound. This data should be used as a conservative estimate of the potential hazards of this compound.

Hazard ClassificationData PointCompoundSource(s)
Acute Oral Toxicity GHS Category 4: Harmful if swallowed.Methyl Jasmonate[1][2][3]
Eye Irritation/Damage GHS Category 2A: Causes serious eye irritation.Methyl Jasmonate[1][2][3]
Aquatic Toxicity (Acute) GHS Category 3: Harmful to aquatic life.Methyl Jasmonate[1][2]
Aquatic Toxicity (Chronic) GHS Category 3: Harmful to aquatic life with long lasting effects.Methyl Jasmonate[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.

Jasmoside_Handling_Workflow prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit receive Receive and Inspect Container store Store in a Cool, Dry, Well-Ventilated Area receive->store weigh Weigh this compound in a Fume Hood store->weigh For Use dissolve Dissolve in Appropriate Solvent weigh->dissolve decontaminate Decontaminate Work Surfaces dispose_waste Dispose of Contaminated Waste as Hazardous decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

This compound Safe Handling Workflow

Detailed Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

2. Handling and Use:

  • All handling of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill surface.

4. Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound or its solutions down the drain, as it is harmful to aquatic life.[1][2]

References

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